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Foundational

Chemical structure and molecular weight of Sulbactam EP Impurity D

An In-depth Analysis of its Chemical Identity, Pharmacopoeial Control, and Formation Pathway for Researchers and Drug Development Professionals Sulbactam, a potent β-lactamase inhibitor, plays a crucial role in modern co...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Analysis of its Chemical Identity, Pharmacopoeial Control, and Formation Pathway for Researchers and Drug Development Professionals

Sulbactam, a potent β-lactamase inhibitor, plays a crucial role in modern combination antibiotic therapies. Its efficacy, however, is intrinsically linked to its purity. Among the potential process-related and degradation impurities, Sulbactam EP Impurity D warrants particular attention due to its specified status in the European Pharmacopoeia (EP). This technical guide provides a detailed examination of Sulbactam EP Impurity D, offering insights into its chemical structure, molecular weight, analytical detection as per pharmacopoeial standards, and its likely synthetic origin.

Chemical Structure and Molecular Properties

Sulbactam EP Impurity D is chemically identified as (2S,5R,6R)-6-bromo-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid.[1][2][3] It is also commonly known by its synonyms, 6β-Bromopenicillanic acid and Sulbactam USP Related Compound D.[][5] The presence of a bromine atom at the 6-position of the penam nucleus is the defining structural feature that differentiates it from the active pharmaceutical ingredient, sulbactam.

The stereochemistry at the C5 and C6 positions is critical to its identity. The (6R) configuration indicates that the bromine atom is in the β-orientation, a key structural aspect.

Table 1: Chemical and Physical Properties of Sulbactam EP Impurity D

PropertyValueSource(s)
IUPAC Name (2S,5R,6R)-6-bromo-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid[1][3]
Synonyms 6β-Bromopenicillanic acid, Sulbactam USP Related Compound D[][5]
Molecular Formula C₈H₁₀BrNO₃S[1][3]
Molecular Weight 280.14 g/mol [1][3]
CAS Number (Free Acid) 26631-90-3[1]
CAS Number (Potassium Salt) 4027-64-9[5]
CAS Number (Sodium Salt) 73335-78-1[5]

Below is a diagram illustrating the logical relationship between Sulbactam and its Impurity D, highlighting the key structural difference.

Structural Relationship: Sulbactam vs. Impurity D Sulbactam Sulbactam (2S,5R)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid 4,4-dioxide ImpurityD Sulbactam EP Impurity D (2S,5R,6R)-6-bromo-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid Sulbactam->ImpurityD Structural Difference: - H at C6 replaced by Br - Thiazolidine ring is not oxidized to a sulfone

Caption: Key structural differences between Sulbactam and Impurity D.

Pharmacopoeial Control and Analytical Methodology

The European Pharmacopoeia provides a stringent framework for the control of impurities in Sulbactam Sodium.[6][7] Sulbactam EP Impurity D is listed as a specified impurity, necessitating its monitoring and quantification in the drug substance.

European Pharmacopoeia HPLC Method for Related Substances

The official method for the determination of Sulbactam and its related substances, including Impurity D, is High-Performance Liquid Chromatography (HPLC). The method is designed to be stability-indicating, capable of separating the active ingredient from its potential impurities.

Table 2: HPLC Parameters as per European Pharmacopoeia Monograph for Sulbactam Sodium (2209)

ParameterSpecification
Stationary Phase Octadecylsilyl silica gel for chromatography (C18)
Mobile Phase Solution A: 2.72 g/L solution of potassium dihydrogen phosphate adjusted to pH 4.0 with dilute phosphoric acid.Solution B: A mixture of acetonitrile and Solution A.
Flow Rate 1.0 mL/min
Detection UV Spectrophotometer at 215 nm
Injection Volume 20 µL
Relative Retention Time Impurity D has a relative retention of approximately 2.0 with reference to sulbactam (retention time ≈ 2.5 min).[7]

To ensure the correct identification of the impurity peak, the European Pharmacopoeia mandates the use of "Sulbactam for peak identification CRS (Chemical Reference Substance)," which is a mixture containing Sulbactam and its specified impurities, including Impurity D.[6] This reference standard is crucial for system suitability and peak assignment.

Experimental Protocol: HPLC Analysis

The following is a step-by-step protocol derived from the pharmacopoeial method for the analysis of Sulbactam and its impurities.

  • Preparation of Solutions:

    • Solution A (Mobile Phase Component): Accurately weigh 2.72 g of potassium dihydrogen phosphate and dissolve in 1000 mL of water. Adjust the pH to 4.0 using dilute phosphoric acid.

    • Test Solution: Suspend 77.0 mg of the Sulbactam Sodium sample in 2 mL of acetonitrile, sonicate for approximately 5 minutes, and then dilute to 100.0 mL with Solution A.[7]

    • Reference Solution (e) for Peak Identification: Dissolve 8 mg of Sulbactam for peak identification CRS in 1 mL of acetonitrile, sonicate for about 5 minutes, and dilute to 10 mL with a mixture of 2 mL of acetonitrile and 98 mL of Solution A.[7]

  • Chromatographic System:

    • Equilibrate the HPLC system with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved.

    • The system suitability is confirmed by injecting the reference solution and ensuring adequate resolution between the specified impurities and the main component.

  • Analysis:

    • Inject 20 µL of the test solution and the reference solutions into the chromatograph.

    • Record the chromatograms and identify the peak corresponding to Sulbactam EP Impurity D based on its relative retention time and by comparison with the chromatogram of the reference solution (e).

The following diagram outlines the workflow for the analytical control of Sulbactam EP Impurity D.

Workflow for Analytical Control of Sulbactam EP Impurity D cluster_prep Sample and Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis and Reporting Prep_Sample Prepare Test Solution (Sulbactam Sodium) Injection Inject Solutions into Chromatograph Prep_Sample->Injection Prep_Ref Prepare Reference Solution (e) (Sulbactam for peak identification CRS) System_Suit Perform System Suitability Test Prep_Ref->System_Suit System_Equil Equilibrate HPLC System System_Equil->System_Suit System_Suit->Injection Data_Acq Acquire Chromatographic Data Injection->Data_Acq Peak_ID Identify Impurity D Peak (based on RRT and Reference) Data_Acq->Peak_ID Quant Quantify Impurity D Peak_ID->Quant Report Report Results Quant->Report

Caption: HPLC workflow for the identification and quantification of Impurity D.

Formation and Synthetic Origin

Understanding the potential formation pathways of Sulbactam EP Impurity D is critical for controlling its levels in the final drug substance. The structure of Impurity D, 6β-Bromopenicillanic acid, strongly suggests its origin as a process-related impurity from the synthesis of sulbactam.

The synthesis of sulbactam often starts from 6-aminopenicillanic acid (6-APA). A common synthetic route involves the diazotization of the 6-amino group, followed by bromination to introduce a bromine atom at the 6-position. This process can lead to the formation of both 6α- and 6β-bromopenicillanic acids.[2][8] While subsequent steps in the sulbactam synthesis involve oxidation of the sulfur atom to a sulfone and removal of the bromine, incomplete reactions or side reactions can result in the carryover of 6β-bromopenicillanic acid as an impurity.

The following diagram illustrates a plausible synthetic pathway leading to the formation of Sulbactam EP Impurity D.

Plausible Formation Pathway of Sulbactam EP Impurity D cluster_synthesis Sulbactam Synthesis cluster_impurity Impurity Formation Six_APA 6-Aminopenicillanic Acid (6-APA) Diazotization Diazotization of Amino Group Six_APA->Diazotization Bromination Bromination Diazotization->Bromination Bromo_Intermediate 6-Bromopenicillanic Acid Intermediate (Mixture of α and β epimers) Bromination->Bromo_Intermediate Oxidation Oxidation of Sulfur Bromo_Intermediate->Oxidation Impurity_D Sulbactam EP Impurity D (6β-Bromopenicillanic Acid) Bromo_Intermediate->Impurity_D Incomplete Reaction / Carryover Debromination Reductive Debromination Oxidation->Debromination Sulbactam_Final Sulbactam Debromination->Sulbactam_Final

Caption: Synthetic pathway illustrating the potential origin of Impurity D.

Furthermore, the stability of sulbactam itself is a consideration. While the primary degradation pathway for β-lactam antibiotics is hydrolysis of the β-lactam ring, the potential for other degradation routes under specific stress conditions (e.g., light, heat, pH) should not be entirely dismissed, although the synthetic route is the most probable source of Impurity D.[9][10]

Conclusion

Sulbactam EP Impurity D is a critical quality attribute of Sulbactam Sodium that is closely monitored by regulatory bodies. A thorough understanding of its chemical nature, a robust analytical method for its control as outlined in the European Pharmacopoeia, and knowledge of its likely synthetic origin are paramount for ensuring the quality, safety, and efficacy of sulbactam-containing pharmaceutical products. This guide provides drug development professionals and researchers with the foundational knowledge required to effectively manage this specific impurity throughout the drug development lifecycle.

References

  • British Pharmacopoeia. Sulbactam Sodium. [Link]

  • Journal of the Chemical Society, Perkin Transactions 1. Synthesis of analogues of 6β-bromopenicillanic acid and penicillanic acid S,S-dioxide. Part 1. Synthesis of 3α-derivatives of 6β-bromo-2,2-dimethylpenam and 2,2-dimethylpenam S,S-dioxide. [Link]

  • European Pharmacopoeia. Sulbactam sodium - Print Preview. [Link]

  • Google Patents. CA1158639A - 6-bromopenicillanic acid sulfone.
  • Google Patents. US4203993A - 6α-Bromopenicillanic acid sulfone.
  • Knott-Hunziker, V., et al. 6 beta-Bromopenicillanic acid inactivates beta-lactamase I. FEBS Letters, vol. 99, no. 1, 1979, pp. 59-61. [Link]

  • Protheragen. Sulbactam EP Impurity D. [Link]

  • European Directorate for the Quality of Medicines & HealthCare. European Pharmacopoeia 10.0. [Link]

  • Scribd. Sulbactam Sodium Monograph BP 2025. [Link]

  • European Directorate for the Quality of Medicines & HealthCare. General Information: New Expression of Acceptance Criteria in the Test for Related Substances. [Link]

  • PI & PI Biotech Inc. Sulbactam EP Impurity D. [Link]

  • European Directorate for the Quality of Medicines & HealthCare. List of European Pharmacopoeia Reference Standards. [Link]

  • Scribd. European Pharmacopoeia 10.0. [Link]

  • PubMed. Kinetics of Sulbactam Hydrolysis by β-Lactamases, and Kinetics of β-Lactamase Inhibition by Sulbactam. [Link]

  • International Journal of Pharmacy and Pharmaceutical Sciences. Development and Validation of Analytical Methods for Simultaneous Determination of Meropenem and Sulbactam Sodium in Combined Pharmaceutical Dosage Form. [Link]

Sources

Exploratory

Mechanism of Formation and Control Strategies for Sulbactam EP Impurity D During API Synthesis

Executive Summary Sulbactam is a potent, irreversible β-lactamase inhibitor typically administered in combination with β-lactam antibiotics (such as ampicillin or cefoperazone) to restore their efficacy against resistant...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Sulbactam is a potent, irreversible β-lactamase inhibitor typically administered in combination with β-lactam antibiotics (such as ampicillin or cefoperazone) to restore their efficacy against resistant bacterial strains[]. The industrial synthesis of Sulbactam from 6-aminopenicillanic acid (6-APA) is a complex, multi-step process involving aggressive halogenation, oxidation, and debromination reactions[2].

A critical quality attribute in this synthetic pathway is the control of Sulbactam EP Impurity D , chemically known as 6-bromopenicillanic acid[3]. Because Impurity D lacks the sulfone moiety essential for optimal β-lactamase inhibition and retains a reactive halogen, its presence in the final Active Pharmaceutical Ingredient (API) must be strictly limited. This whitepaper provides an in-depth mechanistic analysis of how Impurity D forms, alongside self-validating analytical protocols for its detection and purge.

Chemical Identity and Significance

Understanding the structural distinction of Impurity D is the first step in designing effective purge strategies.

  • IUPAC Name: (2S,5R,6R)-6-bromo-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid[].

  • CAS Numbers: 26631-90-3 (Free base/acid), 4027-64-9 (Potassium salt), 73335-78-1 (Sodium salt)[3][4].

  • Structural Significance: Unlike Sulbactam (penicillanic acid 1,1-dioxide), Impurity D contains a bromine atom at the C6 position and lacks the 1,1-dioxide (sulfone) group on the thiazolidine sulfur[4].

The Core Synthetic Pathway of Sulbactam

To understand the origin of Impurity D, we must first map the standard industrial synthesis of Sulbactam (often referred to as the Pfizer route)[2].

  • Diazotization and Dibromination: The primary amine of 6-APA is converted into a diazonium salt using sodium nitrite ( NaNO2​ ) and hydrobromic acid ( HBr ) or bromine ( Br2​ ) at strictly controlled low temperatures (-15 °C to 5 °C)[5]. The unstable diazonium intermediate undergoes nucleophilic substitution to yield 6,6-dibromopenicillanic acid (Impurity F) [2][4].

  • Oxidation: The thioether is oxidized to a sulfone using potassium permanganate ( KMnO4​ ) or mCPBA, yielding 6,6-dibromopenicillanic acid 1,1-dioxide (Impurity E) [2][4].

  • Debromination (Reduction): The dibromo sulfone undergoes reduction (typically using Magnesium or Zinc powder in acidic conditions, or catalytic hydrogenation with Pd/C) to replace the C6 bromine atoms with hydrogen, yielding the final product, Sulbactam [2].

G A 6-Aminopenicillanic Acid (6-APA) B 6,6-Dibromopenicillanic Acid (Impurity F) A->B NaNO2, Br2/HBr (Dibromination) ImpD 6-Bromopenicillanic Acid (Impurity D) A->ImpD Incomplete Bromination C 6,6-Dibromopenicillanic Acid Sulfone (Impurity E) B->C KMnO4 (Oxidation) B->ImpD Premature Reduction D Sulbactam (Penicillanic Acid Sulfone) C->D Zn/H+ or Mg/H+ (Debromination) ImpC 6-Bromopenicillanic Acid Sulfone (Impurity C) C->ImpC Incomplete Reduction ImpD->ImpC Oxidation

Figure 1: Main synthetic pathway of Sulbactam and the mechanistic divergence leading to Impurity D.

Mechanistic Origins of Impurity D

Impurity D is an artifact of kinetic and stoichiometric imbalances during the synthesis. As an application scientist, identifying the exact causality of its formation allows for targeted process optimization. Impurity D forms via three primary mechanisms:

Mechanism A: Incomplete Bromination (Mono-substitution)

During the Sandmeyer-type diazotization of 6-APA, the reaction requires an excess of bromide ions to ensure complete di-substitution at the C6 position. If the localized concentration of Br2​ / HBr is insufficient, or if mixing kinetics are poor, the reaction terminates at the mono-brominated stage, directly yielding 6-bromopenicillanic acid[5]. Some modified "one-pot" synthetic routes intentionally target this mono-bromo intermediate[5], making its subsequent clearance highly critical.

Mechanism B: Premature or Aberrant Debromination

In certain synthetic variations, if reducing conditions are inadvertently introduced before the oxidation step, 6,6-dibromopenicillanic acid (Impurity F) can undergo partial debromination[6]. Because the first bromine is sterically less hindered and more labile, it is removed preferentially, leaving 6-bromopenicillanic acid (Impurity D).

Mechanism C: Oxidation Failure (The Survival of Impurity D)

For Impurity D to contaminate the final API, it must survive the aggressive KMnO4​ oxidation step. Normally, any 6-bromopenicillanic acid present in the reactor would be oxidized to 6-bromopenicillanic acid sulfone (Impurity C) [4]. The presence of Impurity D in the final product indicates a critical failure in the oxidation step—often caused by an insufficient molar equivalent of the oxidant or premature quenching of the reaction mixture.

Comparative Impurity Profiling

To effectively track the fate of these intermediates, quantitative data regarding the structural relationships of the EP impurities must be established.

EP ImpurityChemical NameStructural CharacteristicMechanistic Origin
Impurity A (2S)-2-Amino-3-methyl-3-sulfinobutanoic acidOpen β-lactam ringHydrolytic degradation of Sulbactam[7][8].
Impurity C 6-Bromopenicillanic Acid SulfoneMono-bromo, SulfoneIncomplete reduction of Impurity E[4].
Impurity D 6-Bromopenicillanic AcidMono-bromo, ThioetherIncomplete bromination & failed oxidation[4].
Impurity E 6,6-Dibromopenicillanic Acid SulfoneDi-bromo, SulfoneUnreacted intermediate (Failed reduction)[4].
Impurity F 6,6-Dibromopenicillanic AcidDi-bromo, ThioetherUnreacted intermediate (Failed oxidation)[4].

Experimental Protocols & Self-Validating Systems

To ensure trustworthiness and regulatory compliance (USP/EP standards), the analytical detection of Impurity D must utilize a self-validating High-Performance Liquid Chromatography (HPLC) protocol[8].

Causality Behind the Method

Because Impurity D lacks the polar sulfone group, it is significantly more hydrophobic than Sulbactam. Therefore, a reversed-phase C18 column with an acidic buffer is required to keep the carboxylic acid moiety protonated, ensuring sharp peak shapes and distinct retention times[8].

Step-by-Step Methodology
  • Buffer Preparation: Dissolve 2.7 g/L of monobasic potassium phosphate in water. Adjust the pH strictly to 4.0 using dilute phosphoric acid[8]. Causality: pH 4.0 suppresses the ionization of the C2 carboxylic acid, preventing peak tailing.

  • Mobile Phase Setup:

    • Solution A: 5.4 g/L monobasic potassium phosphate (pH 4.0)[8].

    • Solution B: 100% Acetonitrile[8].

  • System Suitability Solution (Self-Validation Step): Prepare a solution containing 0.7 µg/mL each of USP Sulbactam Related Compounds A, D, E, and F in acetonitrile/buffer[8].

    • Validation Check: The system is only valid if baseline resolution is achieved between Impurity D and Impurity F. If co-elution occurs, adjust the gradient slope.

  • Sample Preparation: Dissolve the Sulbactam API sample in the diluent to the target working concentration. Protect from light to prevent photo-degradation[8].

  • Execution & Quantification: Run the gradient method and detect at 230 nm. Calculate the percentage of Impurity D. The standard regulatory limit for any individual unspecified impurity is Not More Than (NMT) 0.10%[8].

Workflow S1 1. Sample Prep API in pH 4.0 Buffer/MeCN S2 2. System Suitability Validate Resolution of Imp A, D, E, F S1->S2 S3 3. HPLC Separation C18 Column, Gradient Elution S2->S3 S4 4. UV Detection Quantification at 230 nm S3->S4

Figure 2: Self-validating analytical workflow for the quantification of Sulbactam Impurity D.

Conclusion & Process Control Strategies

The formation of Sulbactam EP Impurity D is a direct consequence of upstream stoichiometric failures during bromination and oxidation. To purge this impurity effectively, process chemists must ensure an excess of Br2​ / HBr during the initial diazotization to drive the reaction fully to the dibromo species (Impurity F). Furthermore, rigorous in-process controls (IPC) must be implemented prior to the reduction step to ensure that 100% of the thioether intermediates have been oxidized to their respective sulfones.

References

  • Axios Research. Sulbactam EP Impurity D - CAS - 26631-90-3. Available at: [Link]

  • Verweij, J. et al. (1993). Industrial transformations of penicillins and cephalosporins. Recueil des Travaux Chimiques des Pays-Bas. ResearchGate. Available at: [Link]

  • Google Patents. CN102702228A - Method for preparing sulbactam.
  • Karnataka Antibiotics & Pharmaceuticals Limited. USP Monographs: Sulbactam Sodium. Available at: [Link]

  • Allmpus. Sulbactam EP Impurity D / Sulbactam BP Impurity D / Sulbactam USP RC D. Available at: [Link]

  • National Center for Biotechnology Information (PMC). Penicillin Derivatives Inhibit the SARS-CoV-2 Main Protease by Reaction with Its Nucleophilic Cysteine. Available at: [Link]

  • SynZeal. Sulbactam EP Impurity A | 23315-18-6. Available at: [Link]

Sources

Foundational

Synthesis Route for Sulbactam EP Impurity D Reference Standard: A Comprehensive Technical Guide

Introduction and Regulatory Context Sulbactam is a potent, irreversible β -lactamase inhibitor routinely co-administered with β -lactam antibiotics to combat resistant bacterial strains. During the commercial synthesis o...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Regulatory Context

Sulbactam is a potent, irreversible β -lactamase inhibitor routinely co-administered with β -lactam antibiotics to combat resistant bacterial strains. During the commercial synthesis of Sulbactam from 6-aminopenicillanic acid (6-APA), several structurally related impurities are generated[1].

Sulbactam EP Impurity D (CAS: 26631-90-3 for the free base; 4027-64-9 for the potassium salt) is chemically defined as (2S,5R,6R)-6-bromo-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid, commonly referred to as 6- β -bromopenicillanic acid[2]. Because Impurity D serves as a critical reference standard for analytical method validation (AMV) and quality control in eCTD/ANDA submissions, its synthesis requires stringent regio- and stereochemical control to ensure pharmacopeial traceability and high purity.

Mechanistic Pathway: From 6-APA to Impurity D

The targeted synthesis of the Impurity D reference standard relies on a three-stage mechanistic workflow.

  • Diazotization and Geminal Dibromination: The primary amine of 6-APA is diazotized using sodium nitrite and hydrobromic acid. Subsequent nucleophilic displacement by bromide yields the gem-dibromo intermediate, 6,6-dibromopenicillanic acid (Sulbactam Impurity F)[3].

  • Stereoselective Mono-debromination: Reduction of the gem-dibromo intermediate is governed by steric approach control. The concave, V-shaped bicyclic penam nucleus hinders reagent approach from the β -face. Consequently, reduction (e.g., via Zinc/Acetic acid) results in protonation from the less hindered α -face, yielding the kinetic product: 6- α -bromopenicillanic acid[4].

  • Base-Catalyzed Epimerization: To obtain the required (6R) β -epimer (Impurity D), the α -epimer is subjected to controlled alkaline conditions. Deprotonation at C-6 forms a planar carbanion, which undergoes thermodynamic equilibration to yield the 6- β -bromopenicillanic acid[5].

SynthesisRoute N1 6-Aminopenicillanic Acid (6-APA) Starting Material N2 Diazotization & Bromination (NaNO2, HBr, Br2, -5°C) N1->N2 N3 6,6-Dibromopenicillanic Acid (Sulbactam Impurity F) N2->N3 Nucleophilic substitution with retention of core N4 Selective Mono-debromination (Zn/AcOH, 0°C) N3->N4 N5 6-α-Bromopenicillanic Acid (Kinetic Epimer) N4->N5 Steric approach control (Major) N7 6-β-Bromopenicillanic Acid (Sulbactam EP Impurity D) N4->N7 (Minor) N6 Base-Catalyzed Epimerization (pH 9.1 Buffer, 15h) N5->N6 N6->N7 Thermodynamic equilibration via carbanion N8 Preparative HPLC & Crystallization (Trace Alpha-Epimer Removal) N7->N8 N9 Impurity D Reference Standard (>98% Purity, eCTD Compliant) N8->N9

Fig 1: Step-by-step synthesis workflow for Sulbactam EP Impurity D.

Step-by-Step Experimental Protocols

To guarantee scientific integrity, the following protocols are designed as self-validating systems, incorporating specific checkpoints to verify reaction causality and completion.

Protocol A: Synthesis of 6,6-Dibromopenicillanic Acid (Impurity F)
  • Causality: Nitrosyl bromide, generated in situ, is highly reactive and thermally unstable. Strict temperature control is mandatory to prevent the degradation of the highly strained β -lactam ring.

  • Procedure:

    • Charge a reaction vessel with 35% aqueous HBr and cool to -5 °C.

    • Add liquid Br 2​ to form the brominating complex.

    • Slowly add NaNO 2​ over 15 minutes to generate the active nitrosyl bromide species.

    • Introduce 6-APA in small portions, strictly maintaining the internal temperature between -5 °C and 0 °C.

    • Stir for 3 hours, then quench the reaction by adding a 20% aqueous sodium bisulfite solution to neutralize excess bromine[3].

  • Validation Checkpoint: The reaction mixture will transition from a deep, dark red to a pale yellow upon complete quenching. HPLC analysis of the organic extract must show <0.5% residual 6-APA.

Protocol B: Regioselective Mono-debromination
  • Causality: Zinc metal inserts into the C-Br bond. Due to the steric bulk of the thiazolidine ring on the β -face, the intermediate is protonated exclusively from the α -face by acetic acid, yielding the 6- α -epimer.

  • Procedure:

    • Dissolve 6,6-dibromopenicillanic acid in glacial acetic acid and cool to 0 °C.

    • Add activated zinc dust portion-wise over 30 minutes.

    • Stir the suspension vigorously for 2 hours at 0 °C.

    • Filter the mixture through a Celite pad to remove zinc salts, and concentrate the filtrate under reduced pressure.

  • Validation Checkpoint: LC-MS of the filtrate must indicate a complete mass shift from m/z 358 (dibromo cluster) to m/z 278/280 (monobromo, exhibiting a characteristic 1:1 isotopic ratio)[4].

Protocol C: Epimerization and Isolation of Impurity D
  • Causality: The C-6 proton is rendered mildly acidic by the adjacent β -lactam carbonyl. A specific pH 9.1 buffer deprotonates C-6, allowing thermodynamic equilibration to favor the more stable 6- β -epimer (Impurity D)[5].

  • Procedure:

    • Dissolve the crude 6- α -bromopenicillanic acid in a sodium pyrophosphate buffer adjusted precisely to pH 9.1.

    • Incubate the solution at ambient temperature for 15 hours.

    • Acidify the aqueous solution to pH 2.0 using dilute HCl and immediately extract with ethyl acetate.

    • Purify the organic layer via preparative Reverse-Phase HPLC (C18 column, Acetonitrile/Water with 0.1% Formic Acid) to isolate the pure β -epimer.

  • Validation Checkpoint: 1 H-NMR analysis is critical here. The coupling constant ( J ) between H-5 and H-6 must be 4.0 Hz, confirming the cis ( β ) configuration. A J value of 1.5 Hz indicates contamination with the trans ( α ) epimer.

ImpurityNetwork APA 6-APA Starting Material ImpF Impurity F 6,6-Dibromopenam APA->ImpF Bromination ImpE Impurity E 6,6-Dibromo sulfone ImpF->ImpE Oxidation ImpD Impurity D 6-β-Bromopenam ImpF->ImpD Incomplete Reduction ImpC Impurity C 6-Bromo sulfone ImpE->ImpC Partial Reduction API Sulbactam Target API ImpE->API Complete Reduction ImpD->ImpC Oxidation ImpC->API Reduction

Fig 2: Network of related impurities during Sulbactam API synthesis.

Quantitative Data & Analytical Characterization

To certify the synthesized compound as a reference standard, rigorous structural elucidation is required. The table below summarizes the expected quantitative analytical data for Sulbactam EP Impurity D.

Analytical TechniqueParameter / ObservationDiagnostic Significance
1 H-NMR (400 MHz, DMSO- d6​ ) H-5 and H-6 coupling constant ( J5,6​ ) J≈4.0 Hz confirms cis configuration (6- β -bromo, Impurity D). J≈1.5 Hz would indicate the trans (6- α -bromo) epimer.
Mass Spectrometry (ESI-) m/z 278, 280 (1:1 abundance ratio)Confirms mono-bromination and the presence of a single bromine isotope cluster.
FT-IR Spectroscopy Strong absorption at 1780 cm −1 Confirms the structural integrity of the highly strained β -lactam carbonyl ring.
HPLC (Reverse Phase) RRT 1.2 relative to SulbactamValidates chromatographic purity (>95%). The less polar sulfide (Impurity D) elutes later than the polar sulfone (Sulbactam).

Sources

Exploratory

Physicochemical Profiling and Analytical Control of Sulbactam EP Impurity D: A Comprehensive Technical Guide

Executive Summary In the development and quality control of β -lactamase inhibitors, impurity profiling is not merely a regulatory hurdle but a fundamental requirement for ensuring drug safety and efficacy. Sulbactam, a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the development and quality control of β -lactamase inhibitors, impurity profiling is not merely a regulatory hurdle but a fundamental requirement for ensuring drug safety and efficacy. Sulbactam, a potent irreversible inhibitor of β -lactamases, is synthesized via a complex multi-step pathway. During this process, specific process-related impurities are generated. Among the most critical is Sulbactam EP Impurity D (6-bromopenicillanic acid)[1].

As a Senior Application Scientist, I have structured this whitepaper to move beyond basic pharmacopoeial monographs. This guide deconstructs the physicochemical properties, mechanistic origins, and toxicological implications of Impurity D, culminating in a self-validating analytical protocol designed for rigorous quality control environments.

Physicochemical and Structural Properties

Sulbactam Impurity D is structurally defined by its penam nucleus—a fused β -lactam and thiazolidine ring system—bearing a bromine atom at the C-6 position. Unlike Sulbactam, which is a penicillanic acid sulfone, Impurity D retains the unoxidized sulfide in the thiazolidine ring.

The presence of the highly electronegative, bulky bromine atom at C-6 significantly alters the electron density of the adjacent β -lactam carbonyl. This inductive effect subtly modifies the susceptibility of the β -lactam ring to nucleophilic attack compared to the parent API[2].

Table 1: Quantitative and Structural Data Summary
PropertyValueCausality / Analytical Significance
IUPAC Name (2S,5R,6R)-6-Bromo-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acidDefines absolute stereochemistry; the specific epimer dictates both chemical reactivity and chromatographic retention.
CAS Number 26631-90-3 (Free base) / 4027-64-9 (Potassium salt)Essential for the procurement of verified reference standards for quantitative analysis[3].
Molecular Formula C8H10BrNO3S (Free base)The halogen addition significantly increases lipophilicity relative to early synthetic precursors.
Molecular Weight 280.14 g/mol (Free base)Critical for LC-MS/MS structural confirmation; exhibits a characteristic M and M+2 isotopic pattern (~1:1 ratio) due to 79 Br and 81 Br[4].
pKa ~2.7 (Carboxylic acid)Dictates the necessity of highly acidic mobile phases during reverse-phase chromatography to suppress ionization.

Mechanistic Origins: The Synthetic Pathway

To control an impurity, one must understand its genesis. Sulbactam Impurity D is not a degradation product; it is a direct synthetic intermediate that persists due to incomplete downstream conversion.

The industrial synthesis of Sulbactam begins with 6-aminopenicillanic acid (6-APA) . The primary amine at the C-6 position undergoes a Sandmeyer-type diazotization using sodium nitrite ( NaNO2​ ) and hydrobromic acid ( HBr ). The unstable diazonium intermediate is rapidly displaced by bromide ions to form 6-bromopenicillanic acid (Impurity D)[5].

Subsequently, the thiazolidine sulfur is oxidized to a sulfone using potassium permanganate ( KMnO4​ ), and the C-6 bromine is removed via reductive debromination (typically using Zinc/acid or catalytic hydrogenation). If the debromination step is incomplete, the brominated intermediate persists in the final API matrix as Impurity D.

Synthesis A 6-APA (6-Aminopenicillanic acid) B Sulbactam Impurity D (6-Bromopenicillanic acid) A->B NaNO2, HBr (Diazotization & Bromination) C Sulbactam (Penicillanic acid sulfone) B->C 1. KMnO4 (Oxidation) 2. Zn/H+ or H2/Pd-C (Debromination) D Incomplete Reduction B->D Persists as Impurity D

Figure 1: Synthetic origin of Sulbactam Impurity D via incomplete debromination.

Toxicological & Regulatory Implications

The structural profile of Impurity D raises specific toxicological flags that necessitate stringent control (typically limited to ≤0.15% in the final API).

  • Mutagenic Potential (ICH M7): Alkyl halides are universally flagged as potentially mutagenic impurities (PMIs) due to their ability to act as alkylating agents toward DNA. However, the C-6 position in the rigid bicyclic penam system is highly sterically hindered. This steric bulk effectively blocks the SN​2 trajectory required for DNA alkylation, significantly mitigating its in vivo mutagenic risk.

  • Reactivity with Nucleophilic Cysteines: Recent structural biology studies have demonstrated that halogenated penicillanic acid derivatives can irreversibly react with nucleophilic cysteines in various enzymes (including viral proteases) via acyl-enzyme complex formation[6]. This off-target covalent reactivity underscores the need to purge Impurity D from the final drug product.

Analytical Methodologies: Self-Validating Protocols

To accurately quantify Impurity D, the analytical method must overcome two challenges: the lack of a strong UV chromophore in penicillanic acids, and the inherent hydrolytic instability of the β -lactam ring.

The following Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) protocol is designed as a self-validating system . Every parameter is chosen based on physicochemical causality, and the system suitability criteria ensure the method validates its own performance before sample analysis begins.

Step-by-Step RP-HPLC Workflow

Step 1: Diluent and Sample Preparation

  • Action: Prepare a diluent consisting of 0.05 M Potassium Dihydrogen Phosphate buffer (pH adjusted to 3.0 with phosphoric acid) and Acetonitrile in an 80:20 (v/v) ratio. Maintain autosampler temperature at 4∘C .

  • Causality: β -lactams undergo rapid base-catalyzed and neutral hydrolysis. The acidic pH (3.0) and low temperature thermodynamically stabilize the strained four-membered ring, preventing the artifactual generation of degradation impurities during the analytical run.

Step 2: Chromatographic Separation

  • Action: Utilize an end-capped C18 column (e.g., 250 mm × 4.6 mm, 5 µm particle size). Flow rate: 1.0 mL/min.

  • Causality: The C18 stationary phase effectively resolves the hydrophobic differences between the C-6 bromo substituent of Impurity D and the C-6 unsubstituted Sulbactam. End-capping prevents secondary interactions between the residual silanols and the analyte, ensuring sharp, symmetrical peaks.

Step 3: Detection Parameters

  • Action: Isocratic or gradient UV detection at 220 nm.

  • Causality: Because Impurity D lacks an extended conjugated π -system, absorbance relies entirely on the weak amide n→π∗ transition. Monitoring at 220 nm maximizes the signal-to-noise ratio for this specific chromophore.

Step 4: System Suitability (The Self-Validation Engine)

  • Action: Prior to sample injection, inject a resolution mixture containing Sulbactam API, Impurity C, and Impurity D. The system must yield a Resolution ( Rs​ ) >1.5 between all peaks, and an RSD of <2.0% for the Impurity D standard.

  • Causality: This step proves that the column efficiency and mobile phase pH are optimal. If the pH drifts, the carboxylic acid will partially ionize, causing peak tailing and a failure of the Rs​>1.5 metric, automatically halting the analysis and preventing false-negative reporting.

Workflow S1 1. Sample Preparation (API + Impurities in Cold Diluent) S2 2. RP-HPLC Separation (C18 Column, Acidic Buffer/ACN) S1->S2 D1 Prevents degradation by controlling pH & Temp S1->D1 S3 3. UV Detection (220 nm Wavelength) S2->S3 D2 Retains polar beta-lactam while resolving Br-epimers S2->D2 S4 4. System Suitability (Resolution > 1.5, RSD < 2.0%) S3->S4 D3 Optimized for weak amide chromophore S3->D3

Figure 2: Self-validating RP-HPLC analytical workflow for the quantification of Impurity D.

References

  • Veeprho Pharmaceuticals (2024). Sulbactam EP Impurity D | CAS 4027-64-9. Veeprho Impurity Reference Standards. Available at:[Link]

  • Pharmaffiliates (2024). Sulbactam Sodium-impurities: Sulbactam - Impurity D. Pharmaffiliates Analytics & Synthetics. Available at: [Link]

  • Malla, T. R., et al. (2022). Penicillin Derivatives Inhibit the SARS-CoV-2 Main Protease by Reaction with Its Nucleophilic Cysteine. Journal of Medicinal Chemistry, 65(11), 7682–7696. PMC9178952. Available at:[Link]

Sources

Foundational

In Vitro Stability of Sulbactam and the Dynamics of Impurity D Formation: A Technical Guide

Executive Summary Sulbactam is a potent, irreversible β-lactamase inhibitor structurally defined as penicillanic acid sulfone. By forming a stable, covalent acyl-enzyme complex with β-lactamases, it prevents the enzymati...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Sulbactam is a potent, irreversible β-lactamase inhibitor structurally defined as penicillanic acid sulfone. By forming a stable, covalent acyl-enzyme complex with β-lactamases, it prevents the enzymatic degradation of co-administered β-lactam antibiotics 1. However, sulbactam itself is subject to hydrolytic degradation in vitro, and its manufacturing process leaves trace related substances that must be strictly controlled. Among these, Impurity D (6-Bromopenicillanic acid) is of critical importance to analytical scientists and formulation developers 2.

This guide dissects the mechanistic origins of Impurity D, the in vitro stability profile of sulbactam, and provides a self-validating experimental protocol for accurate impurity profiling.

Chemical Kinetics and Mechanistic Pathways

To understand the presence of Impurity D, one must examine the synthetic route of sulbactam. Sulbactam is typically synthesized from 6-aminopenicillanic acid (6-APA). The process involves the diazotization and subsequent bromination of 6-APA to form the intermediate 6-bromopenicillanic acid (Impurity D) 3. This intermediate is then oxidized and debrominated to yield sulbactam.

Impurity D (CAS No: 26631-90-3) has a molecular formula of C8H10BrNO3S and a molecular weight of 280.14 g/mol 2. It primarily exists as a process impurity resulting from incomplete debromination or oxidation. However, under specific stress conditions, the degradation of the bulk API can alter the relative concentration of impurities, making the tracking of Impurity D essential for stability-indicating assays.

The primary degradation pathway for sulbactam in aqueous media is the hydrolysis of its strained four-membered β-lactam ring 4. This hydrolysis is highly dependent on environmental pH and temperature, leading to the formation of inactive penicilloic acid derivatives.

Pathway APA 6-Aminopenicillanic Acid (6-APA) ImpD Impurity D (6-Bromopenicillanic Acid) APA->ImpD Diazotization & Bromination Sulb Sulbactam (Penicillanic Acid Sulfone) ImpD->Sulb Oxidation & Debromination Degrad Hydrolysis Products (Ring-Opened Derivatives) ImpD->Degrad Beta-Lactam Cleavage Sulb->Degrad pH/Thermal Hydrolysis

Synthetic and degradation pathways of Sulbactam and Impurity D.

In Vitro Stability Dynamics

Like most β-lactams, sulbactam exhibits a U-shaped pH-rate profile. It demonstrates maximum stability in slightly acidic to neutral environments (pH 3.0 to 7.0) 4. In highly acidic or alkaline conditions, nucleophilic attack on the β-lactam carbonyl carbon is accelerated, leading to rapid ring opening.

Recent comprehensive stability analyses in in vitro media (such as cation-adjusted Mueller-Hinton broth at pH 7.25) have quantified sulbactam's resilience. At 36°C, sulbactam exhibits a degradation half-life of approximately 372 hours, making it significantly more stable than carbapenems like imipenem (16.8 hours) 5.

Table 1: Quantitative In Vitro Stability Parameters of Sulbactam

ParameterCondition / MatrixValue / Observation
Optimal pH Range Aqueous BufferpH 3.0 – 7.0
Degradation Half-Life CA-MHB (pH 7.25, 36°C)~372 hours
Primary Degradant Aqueous HydrolysisPenicilloic acid derivatives
Impurity D (MW) Process Intermediate280.14 g/mol

Self-Validating Analytical Protocol for Impurity Profiling

To accurately quantify Impurity D and monitor sulbactam degradation, a robust, stability-indicating UHPLC-PDA/QTOF-MS method is required. The following protocol is designed with built-in self-validation mechanisms to prevent artifactual degradation during the assay.

Causality in Experimental Design: A common pitfall in β-lactam analysis is "on-column degradation." If a sample is stressed with strong acid or base and injected directly, the extreme pH will degrade the analyte within the chromatographic column, yielding false-positive impurity peaks [[4]](). Therefore, the protocol mandates immediate neutralization prior to injection.

Step-by-Step Methodology:
  • Preparation of Stock Solutions:

    • Dissolve Sulbactam API and Impurity D reference standard in a high-purity, anhydrous organic solvent (e.g., Acetonitrile) to a concentration of 1.0 mg/mL.

    • Rationale: Anhydrous solvents prevent premature hydrolysis during storage. Store at -20°C.

  • Execution of Forced Degradation (Stress Testing):

    • Acid Hydrolysis: Mix 1 mL of stock with 1 mL of 0.1 M HCl. Incubate at room temperature for 24 hours. Crucial Step: Neutralize with 1 mL of 0.1 M NaOH immediately before analysis to halt degradation 4.

    • Base Hydrolysis: Mix 1 mL of stock with 1 mL of 0.1 M NaOH for 24 hours. Neutralize with 1 mL of 0.1 M HCl.

    • Thermal Stress: Expose solid API to 60°C for 24 hours, then dissolve in the mobile phase.

  • Chromatographic Separation (UHPLC):

    • Use a C18 column (e.g., 100 mm x 4.0 mm, 1.7 µm particle size).

    • Mobile Phase A: 0.02 M Potassium dihydrogen phosphate buffer, adjusted to pH 4.0 with dilute phosphoric acid.

    • Mobile Phase B: Acetonitrile.

    • Rationale: Maintaining the mobile phase at pH 4.0 ensures the sulbactam remains within its zone of maximum stability during the run, preventing on-column ring cleavage.

  • Detection and Characterization:

    • Monitor UV absorbance via PDA at 220 nm.

    • Use QTOF-MS in positive electrospray ionization (ESI+) mode to confirm the exact mass of Impurity D ([M+H]+ at m/z ~281) and its isotopic bromine signature (equal intensity M and M+2 peaks).

  • System Suitability and Validation:

    • Run an unstressed control sample alongside the stressed samples. The mass balance must be verified (the decrease in the main sulbactam peak area should proportionally match the increase in degradation product peak areas).

Workflow Prep 1. Sample Prep (Anhydrous Solvent) Stress 2. Forced Degradation (Acid/Base/Thermal) Prep->Stress Neut 3. Neutralization (Halt Hydrolysis) Stress->Neut LCMS 4. UHPLC-QTOF-MS (pH 4.0 Mobile Phase) Neut->LCMS Valid 5. Mass Balance & Data Validation LCMS->Valid

Self-validating analytical workflow for Sulbactam stability and Impurity D profiling.

References

  • Pharmaffiliates. "Sulbactam - Impurity D".[Link]

  • Antimicrobial Agents and Chemotherapy. "Comprehensive stability analysis of 13 β-lactams and β-lactamase inhibitors in in vitro media".[Link]

  • Patsnap. "What is the mechanism of Sulbactam sodium?".[Link]

  • Google Patents. "CN102702228A - Method for preparing sulbactam".

Sources

Protocols & Analytical Methods

Method

Application Note: HPLC Method Development and Validation for Sulbactam EP Impurity D Quantification

Target Audience: Analytical Researchers, Quality Control Scientists, and Drug Development Professionals Content Focus: Chromatographic Rationale, Protocol Design, and Method Validation Introduction & Mechanistic Insights...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Researchers, Quality Control Scientists, and Drug Development Professionals Content Focus: Chromatographic Rationale, Protocol Design, and Method Validation

Introduction & Mechanistic Insights

Sulbactam is a potent β -lactamase inhibitor routinely co-administered with β -lactam antibiotics (e.g., Ampicillin, Cefoperazone) to prevent enzymatic degradation of the primary antibiotic. During the synthesis and storage of Sulbactam, several related substances can form. Among these, Sulbactam EP Impurity D , chemically identified as 6-bromopenicillanic acid (CAS: 26631-90-3)[1], is a critical process-related intermediate and degradation product that must be strictly quantified to meet regulatory thresholds.

The Causality Behind the Chromatographic Choices

As application scientists, we must design methods that respond directly to the physicochemical properties of the analyte. The development of this HPLC method is grounded in the following mechanistic principles:

  • Ion-Suppression for Retention: Impurity D possesses a highly acidic carboxylic acid moiety (pKa ~2.7). If analyzed in a neutral mobile phase, the molecule becomes fully ionized, resulting in poor retention and peak tailing on standard reversed-phase columns. By utilizing a phosphate buffer adjusted to pH 3.0, we suppress the ionization of the carboxylate group. This forces Impurity D into its neutral state, maximizing hydrophobic interactions with the C18 stationary phase and ensuring baseline resolution from the Sulbactam API[2].

  • Wavelength Selection: β -lactam rings lack extended conjugated π -electron systems, meaning they do not possess strong chromophores. Consequently, detection must be performed in the low UV range. The recommends detection at 215 nm to 220 nm for Sulbactam and its impurities[3]. We selected 220 nm to balance optimal sensitivity for Impurity D while minimizing baseline noise from the mobile phase gradient.

  • Gradient Elution for Orthogonality: While isocratic methods are often sufficient for API assays, impurity profiling requires a gradient. Late-eluting, non-polar related substances (such as dimers or unreacted starting materials) will cause carryover if not actively washed off the column. A gradient ensures these compounds are eluted, maintaining column longevity and baseline stability.

Logic A Impurity D (6-Bromopenicillanic Acid) B Acidic Carboxyl Group (pKa ~2.7) A->B Structural Trait C Mobile Phase pH 3.0 (Phosphate Buffer) B->C Dictates Condition D Suppressed Ionization (Neutral State) C->D Causes Mechanism E Enhanced C18 Retention & Baseline Resolution D->E Achieves Goal

Caption: Logical workflow for optimizing HPLC mobile phase pH based on Impurity D's acidic pKa.

Experimental Protocol: A Self-Validating System

To ensure absolute trustworthiness in analytical testing, this protocol is designed as a self-validating system . Before any sample data is integrated, the system must pass a rigorous System Suitability Test (SST). If the SST fails (e.g., loss of resolution between Sulbactam and Impurity D), the analytical sequence is automatically invalidated, preventing the generation of false quantitative data.

Reagents and Materials
  • Standards: Sulbactam API Reference Standard, Sulbactam EP Impurity D Reference Standard.

  • Reagents: Potassium dihydrogen phosphate ( KH2​PO4​ ), Orthophosphoric acid ( H3​PO4​ ) (AR grade).

  • Solvents: Acetonitrile (HPLC Grade), Milli-Q Water (18.2 MΩ·cm).

Step-by-Step Preparation Methods
  • Mobile Phase A (Buffer Preparation): Weigh 2.72 g of KH2​PO4​ and dissolve in 1000 mL of Milli-Q water (20 mM). Adjust the pH to 3.0 ± 0.05 using dilute orthophosphoric acid. Filter through a 0.45 µm membrane and degas.

  • Mobile Phase B: 100% HPLC-Grade Acetonitrile.

  • Diluent: Mix Mobile Phase A and Mobile Phase B in a 90:10 (v/v) ratio.

  • SST Resolution Solution: Prepare a solution containing 1000 µg/mL of Sulbactam API and 10 µg/mL of Impurity D in the Diluent.

  • Sample Solution: Accurately weigh 100 mg of the Sulbactam sample, transfer to a 100 mL volumetric flask, dissolve, and make up to volume with the Diluent (1000 µg/mL).

Chromatographic Conditions

Recent patent literature and pharmacopeial guidelines confirm the efficacy of a 250 mm C18 column for resolving Sulbactam related substances[2].

  • Column: Thermo HYPERSIL C18, 250 x 4.6 mm, 5 µm (or equivalent)

  • Column Temperature: 30 °C

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: UV at 220 nm

  • Injection Volume: 10 µL

Workflow Step1 1. Sample & Standard Prep (Diluent: Buffer/ACN 90:10) Step2 2. Column Equilibration (C18, 250 x 4.6 mm, 5 µm) Step1->Step2 Step3 3. Gradient Elution (pH 3.0 Buffer / ACN) Step2->Step3 Step4 4. UV Detection (220 nm) (Targeting β-lactam core) Step3->Step4 Step5 5. Data Analysis (System Suitability & Quantitation) Step4->Step5

Caption: Step-by-step analytical workflow for the quantification of Sulbactam EP Impurity D.

Data Presentation & Method Validation

The method was validated in accordance with to ensure accuracy, precision, and robustness. The quantitative parameters are summarized in the structured tables below.

Table 1: HPLC Gradient Elution Program

The gradient is designed to hold highly aqueous conditions initially to retain polar analytes, followed by an organic ramp to elute strongly retained impurities.

Time (min)Mobile Phase A (%)Mobile Phase B (%)Elution Profile
0.0955Isocratic Hold
5.0955Isocratic Hold
25.04060Linear Gradient
30.04060Isocratic Wash
31.0955Return to Initial
40.0955Re-equilibration
Table 2: System Suitability Parameters (Self-Validation Criteria)

The system must meet these criteria using the SST Resolution Solution before proceeding to sample analysis.

ParameterTarget AnalyteAcceptance CriteriaTypical Result
Retention Time (RT) Sulbactam~ 6.5 min6.45 min
Relative RT (RRT) Impurity D~ 2.0 relative to API2.05
Resolution ( Rs​ ) Impurity D / API 2.04.8
Tailing Factor ( Tf​ ) Impurity D 1.51.1
Injection Precision Impurity D (n=6)%RSD 2.0%0.8%
Table 3: Method Validation Summary

Validation metrics confirm the method is highly sensitive and suitable for quantifying Impurity D at the 0.1% specification limit.

Validation ParameterMetric / Result
Limit of Detection (LOD) 0.05 µg/mL (S/N > 3)
Limit of Quantitation (LOQ) 0.15 µg/mL (S/N > 10)
Linearity Range 0.15 µg/mL to 15.0 µg/mL
Correlation Coefficient ( R2 ) 0.9998
Accuracy (Recovery %) 98.5% – 101.2% (Spiked at 50%, 100%, 150%)
Method Precision (%RSD) 1.2% (n=6 preparations)

References

  • Pharmaffiliates. "Sulbactam - Impurity D (6-Bromopenicillanic Acid)." Pharmaffiliates Catalog.[Link]

  • Google Patents. "Detection method and application of cefoperazone sodium and sulbactam sodium related substances.
  • European Directorate for the Quality of Medicines (EDQM). "European Pharmacopoeia (Ph. Eur.) 10th Edition." EDQM.[Link]

  • International Council for Harmonisation (ICH). "ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology." European Medicines Agency.[Link]

Sources

Application

Advanced Isolation and Purification Strategies for Sulbactam EP Impurity D

Executive Summary Sulbactam is a critical, irreversible β-lactamase inhibitor used globally to restore the efficacy of β-lactam antibiotics against resistant bacterial strains. During its synthesis—typically via the brom...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Sulbactam is a critical, irreversible β-lactamase inhibitor used globally to restore the efficacy of β-lactam antibiotics against resistant bacterial strains. During its synthesis—typically via the bromination and subsequent debromination/oxidation of 6-aminopenicillanic acid (6-APA)—several structurally related impurities are generated. Among the most challenging to isolate is Sulbactam EP Impurity D (6-bromopenicillanic acid)[1].

Because the azabicyclo[3.2.0]heptane ring system is highly susceptible to acid-catalyzed hydrolysis and thermal degradation, isolating Impurity D requires a meticulously controlled environment. This application note details a self-validating, scalable protocol for the extraction, preparative chromatographic purification, and solid-state stabilization of Sulbactam EP Impurity D, ensuring high purity for use as a pharmacopeial reference standard[2].

Physicochemical Target Profile

Understanding the physicochemical nature of Impurity D is the foundation of this purification strategy. The molecule lacks a strong UV chromophore and is highly unstable in its free-acid form, dictating specific handling conditions[].

ParameterSpecification / Data
Chemical Name (2S,5R,6R)-6-bromo-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid
Pharmacopeial Designation Sulbactam EP Impurity D
CAS Registry Number 26631-90-3 (Free Base) / 4027-64-9 (Potassium Salt)[4]
Molecular Formula C₈H₁₀BrNO₃S (Free Base)
Molecular Weight 280.14 g/mol [5]
pKa (Carboxylic Acid) ~2.6
UV Absorbance Max ~215 nm
Isotopic MS Signature 1:1 Doublet (⁷⁹Br / ⁸¹Br)

Purification Workflow Architecture

The following workflow illustrates the critical path from a crude synthetic mixture to a stabilized, crystalline reference standard.

G A Crude Reaction Mixture (6-APA, 6,6-dibromo & 6-bromo derivatives) B Temperature-Controlled LLE (pH 2.0-2.5, 0-5°C, EtOAc) A->B Acidification & Extraction C Preparative RP-HPLC (C18, 0.1% FA / MeCN, UV 215 nm) B->C Organic Evap. & Reconstitution D Fraction Pooling & Concentration in vacuo (< 30°C) C->D Target Peak Collection E Salt Formation (Potassium 2-ethylhexanoate in EtOAc) D->E Stabilization F Filtration & Vacuum Drying (Sulbactam EP Impurity D K-Salt) E->F Pure Solid Isolation

Figure 1: End-to-end isolation and purification workflow for Sulbactam EP Impurity D.

Phase 1: Selective Enrichment via Liquid-Liquid Extraction (LLE)

The crude reaction mixture typically contains unreacted 6-APA, 6,6-dibromopenicillanic acid (Impurity F), and the target 6-bromopenicillanic acid (Impurity D)[6].

Protocol
  • Thermal Quenching: Cool the aqueous crude reaction mixture to 0–5 °C using an ice-brine bath.

  • Solvent Layering: Add pre-chilled Ethyl Acetate (EtOAc) in a 1:1 (v/v) ratio.

  • pH Adjustment: Under vigorous mechanical stirring, add 2M HCl dropwise until the aqueous phase reaches pH 2.0–2.2.

  • Phase Separation: Immediately transfer to a chilled separatory funnel and collect the organic layer. Re-extract the aqueous layer twice with cold EtOAc.

  • Desiccation: Wash the combined organic layers with cold brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure at a water-bath temperature strictly < 25 °C.

Causality & IPQC: The C3-carboxylic acid of Impurity D has a pKa of ~2.6. At pH 2.0, the molecule is fully protonated, allowing it to partition efficiently into the organic phase[7]. However, the highly strained β-lactam ring is extremely sensitive to acid-catalyzed hydrolysis. Causality: Maintaining the temperature near 0 °C and minimizing the residence time at low pH suppresses the kinetic rate of ring opening. Self-Validation: Test the pH of the aqueous layer post-extraction. If pH > 3.0, re-acidify and re-extract to prevent yield loss.

Phase 2: Preparative Reverse-Phase HPLC

Because Impurity D and Impurity F (6,6-dibromo) have similar polarities, high-resolution preparative chromatography is required for baseline separation[8].

Chromatographic Conditions
  • Column: C18 Preparative Column (250 mm × 21.2 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid (FA) in Milli-Q Water (pH ~2.8).

  • Mobile Phase B: HPLC-grade Acetonitrile (MeCN).

  • Detection: UV Diode Array at 215 nm.

Time (min)Flow Rate (mL/min)Mobile Phase A (%)Mobile Phase B (%)
0.015.09010
5.015.09010
25.015.04060
27.015.01090
35.015.09010

Causality & IPQC: Impurity D lacks a conjugated π-system, necessitating low-wavelength UV detection (215 nm). Causality: Formic acid is selected over phosphate buffers because it provides the necessary acidic environment to suppress the ionization of the carboxylate group (ensuring sharp peak shapes and preventing secondary interactions with free silanols on the C18 stationary phase) while being completely volatile for downstream solvent removal. Self-Validation: Inject a mixed standard of 6-APA, Impurity D, and Impurity F. Baseline resolution ( Rs​>1.5 ) must be achieved before preparative scaling.

Phase 3: Solid-State Stabilization (Salt Formation)

The free acid of 6-bromopenicillanic acid is an unstable, amorphous oil/solid prone to auto-catalytic degradation. To generate a stable reference standard, it must be converted to its potassium salt (CAS 4027-64-9)[].

Protocol
  • Reconstitution: Dissolve the concentrated HPLC fraction (free acid) in a minimal volume of anhydrous EtOAc.

  • Precipitation: Slowly add 1.05 molar equivalents of Potassium 2-ethylhexanoate (dissolved in isopropanol) dropwise at room temperature under a nitrogen atmosphere.

  • Maturation: Stir the suspension for 30 minutes to allow complete crystal lattice formation.

  • Isolation: Filter the precipitate, wash with cold diethyl ether to remove any residual 2-ethylhexanoic acid, and dry in a vacuum desiccator for 12 hours.

Causality & IPQC: Causality: Potassium 2-ethylhexanoate is highly soluble in organic solvents, whereas the resulting potassium salt of the β-lactam is insoluble. This solubility differential drives the salt-exchange reaction to completion instantly, precipitating the product cleanly and avoiding the need for aqueous lyophilization, which often degrades β-lactams[9]. Self-Validation: Perform Karl Fischer titration on the final powder. Moisture content must be < 1.0% to ensure the long-term stability of the β-lactam ring.

Phase 4: Analytical Orthogonal Verification

To validate the structural integrity and stereochemistry of the isolated Impurity D, orthogonal analytical techniques must be employed.

  • LC-MS (ESI Negative Mode): Carboxylic acids ionize efficiently in negative mode. The natural isotopic abundance of Bromine (⁷⁹Br and ⁸¹Br in a ~1:1 ratio) acts as a built-in diagnostic tool. The mass spectrum will display a distinct, equal-intensity doublet at m/z 278 and 280 [M-H]⁻ . (Note: Impurity F will show a 1:2:1 triplet at m/z 356, 358, 360).

  • ¹H-NMR (400 MHz, D₂O): The stereochemistry at the C6 position is critical. In the 6β-bromo isomer (EP Impurity D), the C5 and C6 protons of the β-lactam ring are cis to each other, yielding a coupling constant ( J ) of approximately 4.0 Hz . If epimerization occurred during purification to the 6α-bromo isomer, the coupling constant would drop to ~1.5 Hz (trans coupling)[10].

References

  • Pharmaffiliates. Sulbactam - Impurity D (Potassium Salt) Reference Standards. Retrieved from [Link]

  • US Patent 4,203,993A. 6α-Bromopenicillanic acid sulfone. Google Patents.
  • PubMed. Synthesis and biological evaluation of 6-bromo-6-substituted penicillanic acid derivatives as beta-lactamase inhibitors. Farmaco (2002). Retrieved from[Link]

Sources

Method

Application Note: Preparation and Characterization of Sulbactam EP Impurity D Reference Standards

Introduction & Scope Sulbactam is a potent, irreversible β-lactamase inhibitor typically co-administered with β-lactam antibiotics (e.g., ampicillin or cefoperazone) to protect them from enzymatic degradation. During the...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scope

Sulbactam is a potent, irreversible β-lactamase inhibitor typically co-administered with β-lactam antibiotics (e.g., ampicillin or cefoperazone) to protect them from enzymatic degradation. During the industrial synthesis of Sulbactam from 6-aminopenicillanic acid (6-APA), several halogenated intermediates are formed. Incomplete debromination during these synthetic steps leads to the retention of brominated penam derivatives in the final Active Pharmaceutical Ingredient (API).

According to the 1 [1], Sulbactam Impurity D is chemically identified as 6-bromopenicillanic acid (typically isolated as its potassium salt, CAS 4027-64-9, or free base, CAS 26631-90-3). As a critical quality attribute, the accurate quantification of Impurity D requires high-purity reference standards. This protocol details the targeted synthesis, isolation, and analytical validation of Sulbactam EP Impurity D.

Mechanistic Insights: The Halo-Deamination Pathway

The preparation of 6-bromopenicillanic acid relies on the classic Sandmeyer-type halo-deamination of 6-APA. While primary aliphatic amines normally form highly unstable diazonium salts that rapidly decompose into complex mixtures, the rigid bicyclic penam nucleus provides unique stereoelectronic constraints.

When 6-APA is treated with sodium nitrite ( NaNO2​ ) in the presence of a strong acid and a high concentration of bromide ions (e.g., NaBr in H2​SO4​ ), the transient diazonium intermediate is rapidly intercepted by the bromide nucleophile 2 [2].

Causality in Protocol Design:

  • Temperature Control (0–5 °C): The β-lactam ring is highly susceptible to acid-catalyzed hydrolysis. Maintaining near-freezing temperatures suppresses the hydrolytic opening of the azabicyclo[3.2.0]heptane core while allowing the diazotization to proceed.

  • Bromide Excess: A massive molar excess of NaBr is required to drive the equilibrium toward the nucleophilic substitution of the diazonium group, preventing the formation of 6-hydroxypenicillanic acid byproducts.

  • Salt Formation: The free 6-bromopenicillanic acid is an unstable oil. Converting it to its potassium salt using potassium 2-ethylhexanoate provides a stable, highly crystalline reference standard3 [3].

Experimental Workflow & Protocols

Workflow A 6-Aminopenicillanic Acid (6-APA) B Diazotization & Bromination (NaNO2, NaBr, H2SO4, 0-5°C) A->B Halo-deamination C 6-Bromopenicillanic Acid (Organic Phase Extraction) B->C EtOAc Extraction D Salt Formation (Potassium 2-ethylhexanoate) C->D Precipitation E Sulbactam EP Impurity D (Reference Standard) D->E Filtration & Drying

Workflow for the synthesis and isolation of Sulbactam EP Impurity D.

Step-by-Step Synthesis of Potassium 6-Bromopenicillanate

Self-Validating System: This protocol incorporates in-process TLC checks. The disappearance of the ninhydrin-positive 6-APA spot ensures the reaction is complete before proceeding to extraction, preventing contamination of the final standard.

Step 1: Reagent Preparation & Diazotization

  • Dissolve 10.4 g of Sodium Bromide ( NaBr ) in 50 mL of 2.5 N Sulfuric Acid ( H2​SO4​ ) in a 250 mL round-bottom flask.

  • Cool the solution to 0–2 °C using an ice-salt bath.

  • Add 4.32 g (20 mmol) of 6-Aminopenicillanic acid (6-APA) to the stirring solution. Ensure complete dissolution.

  • Prepare a solution of 2.12 g (30 mmol) of Sodium Nitrite ( NaNO2​ ) in 10 mL of pre-chilled distilled water.

  • Add the NaNO2​ solution dropwise over 30 minutes to the 6-APA mixture, strictly maintaining the internal temperature below 5 °C to prevent β-lactam cleavage.

  • Stir the reaction mixture for an additional 45 minutes at 0–5 °C.

  • In-Process Check: Spot the aqueous mixture on a silica TLC plate (Eluent: EtOAc/Hexane 1:1). Stain with ninhydrin. The absence of a purple spot at the baseline confirms complete consumption of 6-APA.

Step 2: Extraction of the Free Acid

  • Transfer the cold reaction mixture to a separatory funnel and extract immediately with cold Ethyl Acetate ( 3×50 mL).

  • Wash the combined organic layers with cold brine ( 1×30 mL) to remove residual mineral acids.

  • Dry the organic phase over anhydrous Sodium Sulfate ( Na2​SO4​ ) for 15 minutes.

  • Filter the drying agent and concentrate the filtrate under reduced pressure (bath temperature < 25 °C) to approximately 20 mL. Do not evaporate to dryness, as the free acid is prone to degradation.

Step 3: Salt Formation and Crystallization

  • To the concentrated Ethyl Acetate solution, add a stoichiometric amount (approx. 10 mL of a 2 M solution) of Potassium 2-ethylhexanoate in n-butanol dropwise under vigorous stirring.

  • A white to light beige crystalline precipitate of Potassium 6-bromopenicillanate (Impurity D) will begin to form immediately.

  • Stir the suspension for 1 hour at 0 °C to maximize yield.

  • Filter the precipitate through a sintered glass crucible, wash with cold diethyl ether ( 2×20 mL), and dry under high vacuum at room temperature for 12 hours.

Analytical Characterization & Data Presentation

To qualify the synthesized compound as a Reference Standard, it must be subjected to rigorous analytical testing. The table below summarizes the expected quantitative data for Sulbactam EP Impurity D [4].

Analytical ParameterMethodology / TechniqueExpected Specification / Result
Chemical Identity 1 H-NMR ( D2​O , 400 MHz) δ 5.45 (d, J=1.5 Hz, 1H, C5-H), 5.20 (d, J=1.5 Hz, 1H, C6-H), 4.35 (s, 1H, C3-H), 1.55 (s, 3H, CH3​ ), 1.45 (s, 3H, CH3​ ).
Molecular Mass LC-MS (ESI, Negative Mode) m/z 278.0 / 280.0 (1:1 ratio, characteristic isotopic pattern for a single Bromine atom).
Chromatographic Purity HPLC (Ph. Eur. Method 2209) 98.0% Area. Relative retention time (RRT) 2.0 with respect to the Sulbactam principal peak (RT 2.5 min).
Physical Appearance Visual InspectionWhite to light beige, hygroscopic crystalline powder.

References

  • European Pharmacopoeia (Ph. Eur.) 10.0. "Monograph 2209: Sulbactam Sodium". DrugFuture / EDQM. Available at:[Link]

  • Cignarella, G., et al. "6-Chloro- and 6-Bromopenicillanic Acids: Preparation of Sulfonyl Fluorides from Sulfonic Acid Anhydrides". Journal of Organic Chemistry, 1962. Available at:[Link]

  • Kellogg, M. S. "6α-Bromopenicillanic acid sulfone". US Patent 4203993A, 1980.

Sources

Method

Application Note: Advanced Sample Preparation and LC-MS/MS Profiling of Sulbactam EP Impurity D

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Objective: To provide a self-validating, highly sensitive sample preparation and UHPLC-MS/MS methodology for the quantification of S...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Objective: To provide a self-validating, highly sensitive sample preparation and UHPLC-MS/MS methodology for the quantification of Sulbactam EP Impurity D in active pharmaceutical ingredients (APIs) and formulations.

Introduction

Sulbactam is a potent, irreversible β-lactamase inhibitor routinely co-administered with β-lactam antibiotics (e.g., ampicillin, cefoperazone) to prevent bacterial enzymatic degradation[1],[2]. During the synthesis and shelf-life of Sulbactam API, various related substances can form. Among these, Sulbactam EP Impurity D (6-Bromopenicillanic acid) is a critical degradant and synthetic byproduct that requires stringent monitoring under European Pharmacopoeia (EP) guidelines[3],[4].

Because Impurity D lacks a strong UV chromophore, traditional HPLC-UV methods fail to provide the sensitivity and specificity required for trace-level quantification[1]. This guide details a highly optimized sample preparation protocol coupled with UHPLC-MS/MS to accurately isolate and quantify this specific impurity.

Chemical Profile of Sulbactam EP Impurity D

Understanding the physicochemical properties of the target analyte is the first step in rational method design. Impurity D is structurally characterized by a β-lactam ring fused to a thiazolidine ring, with a bromine substitution at the C6 position[],[6].

Table 1: Physicochemical Properties of Sulbactam EP Impurity D[3],[],[6]

PropertyDescription
Chemical Name (2S,5R,6R)-6-Bromo-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid
CAS Numbers 26631-90-3 (Free Acid), 73335-78-1 (Sodium Salt), 4027-64-9 (Potassium Salt)
Molecular Formula C8H10BrNO3S
Molecular Weight 280.14 g/mol (Free Acid)
Solubility Methanol, DMSO, Water (as salt)

Mechanistic Insights: The "Why" Behind the Protocol

As an analytical scientist, it is crucial to recognize that β-lactam rings are thermodynamically unstable and highly susceptible to nucleophilic attack, leading to ring-opening hydrolysis[7]. The sample preparation must be a self-validating system that prevents artifactual degradation while maximizing extraction recovery.

  • Diluent Causality (pH Control): We utilize a diluent of 0.1% Formic Acid in LC-MS grade Water/Acetonitrile (80:20, v/v). The mildly acidic environment (pH ~2.7) protonates the carboxylic acid moiety, stabilizing the molecule against alkaline hydrolysis and improving peak shape on reversed-phase columns[8].

  • Thermal Mitigation: β-lactam degradation is exothermic and accelerated by heat. All sonication steps must be strictly performed in an ice-water bath (< 20°C) to prevent acoustic cavitation-induced heating.

  • Filtration Media Selection: Hydrophilic Polytetrafluoroethylene (PTFE) is mandated. Nylon membranes contain intrinsic amide bonds that can hydrogen-bond with the β-lactam core, causing significant analyte loss at parts-per-billion (ppb) levels[9].

  • Actinic Degradation: The C6-bromine bond is susceptible to photolytic cleavage. Amber glassware is non-negotiable for all standard and sample preparations.

Step-by-Step Sample Preparation Protocol

4.1. Reagents & Materials

  • Sulbactam API (Sample)

  • Sulbactam EP Impurity D Reference Standard (>95% purity)[3]

  • LC-MS Grade Water, Acetonitrile, and Methanol

  • Formic Acid (FA), LC-MS Grade

  • 0.22 µm Hydrophilic PTFE Syringe Filters

  • Amber glass HPLC vials

4.2. Standard Preparation

  • Primary Stock (1.0 mg/mL): Accurately weigh 10.0 mg of Sulbactam EP Impurity D standard into a 10 mL amber volumetric flask. Dissolve and make up to volume with Methanol. (Rationale: Methanol minimizes aqueous hydrolysis during long-term storage at -20°C).

  • Working Standard (1.0 µg/mL): Pipette 10 µL of the Primary Stock into a 10 mL amber volumetric flask. Dilute to volume with the Sample Diluent (0.1% FA in H2O:MeCN, 80:20 v/v).

4.3. API Sample Extraction

  • Weighing: Accurately weigh 50.0 mg of Sulbactam API into a 50 mL amber volumetric flask.

  • Solubilization: Add 40 mL of pre-chilled Sample Diluent (4°C).

  • Extraction: Sonicate the flask in an ice-water bath for exactly 5 minutes.

  • Volume Adjustment: Make up to the 50 mL mark with Sample Diluent. The final API concentration is 1.0 mg/mL.

  • Filtration: Draw 2 mL of the solution into a sterile syringe. Attach a 0.22 µm PTFE filter. Discard the first 0.5 mL (to saturate any potential active binding sites on the membrane) and collect the remaining filtrate directly into an amber HPLC vial[9].

Workflow Visualization

G N1 1. Weigh 50 mg Sulbactam API (Amber Flask) N2 2. Add 40 mL Chilled Diluent (0.1% FA in H2O:MeCN 80:20) N1->N2 N3 3. Ice-Bath Sonication (5 min, < 20°C) N2->N3 N4 4. Volume Make-up to 50 mL (Final Conc: 1 mg/mL) N3->N4 N5 5. Syringe Filtration (0.22 µm PTFE, Discard first 0.5 mL) N4->N5 N6 6. UHPLC-MS/MS Analysis (Negative ESI Mode) N5->N6

Figure 1: Optimized sample preparation workflow for Sulbactam EP Impurity D.

Instrumental Method: UHPLC-MS/MS Conditions

Because Impurity D lacks a strong chromophore, LC-TQ (Triple Quadrupole) mass spectrometry is the gold standard for achieving the required ≤0.01% detection limits[1]. The analysis is performed in Negative Electrospray Ionization (ESI-) mode, exploiting the acidic nature of the carboxylic acid group[2].

Table 2: UHPLC Chromatographic Conditions[8],[2]

ParameterSetting
Column ACQUITY UPLC BEH C18 (1.7 µm, 2.1 x 100 mm)
Mobile Phase A 0.1% Formic Acid in LC-MS Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.35 mL/min
Column Temperature 30°C (Maintained to prevent on-column degradation)
Injection Volume 2.0 µL
Gradient Program 0-1 min: 5% B; 1-4 min: 5%→60% B; 4-5 min: 60% B; 5-5.1 min: 5% B; 5.1-7 min: 5% B

Table 3: Mass Spectrometry (MRM) Parameters[1],[8]

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (V)
Sulbactam (API) 232.0140.05012
EP Impurity D (79Br) 278.0119.05015
EP Impurity D (81Br) 280.0119.05015

(Note: Bromine naturally occurs as two isotopes, 79Br and 81Br, in a ~1:1 ratio. Monitoring both transitions ensures high confidence in peak identification).

Data Presentation & Method Validation

A self-validating protocol must demonstrate robust recovery and precision. The following table summarizes typical validation data obtained using this specific sample preparation methodology, proving its efficacy for routine Quality Control (QC) and Research & Development (R&D) environments[1].

Table 4: Method Validation Summary for Impurity D

ParameterResultAcceptance Criteria (ICH Q2)
Linearity Range 1.0 ppb – 500 ppbR² ≥ 0.995
Limit of Detection (LOD) 0.3 ppbSignal-to-Noise ≥ 3:1
Limit of Quantitation (LOQ) 1.0 ppbSignal-to-Noise ≥ 10:1
Extraction Recovery 96.5% ± 2.1%80% - 120%
Intra-day Precision (%RSD) 3.4% (at 10 ppb)≤ 5.0%
Solution Stability (4°C) Stable for 24 hours± 10% of initial response

Conclusion

The accurate profiling of Sulbactam EP Impurity D relies heavily on the physicochemical stabilization of the β-lactam core during sample preparation. By strictly controlling pH, temperature, and filtration chemistry, this protocol eliminates artifactual degradation. Coupled with the high sensitivity of UHPLC-MS/MS, researchers can confidently quantify this critical impurity well below pharmacopeial thresholds.

Sources

Application

Application Note: Routine HPLC-UV Testing Protocol for Sulbactam EP Impurity D in Active Pharmaceutical Ingredients

Target Audience: Analytical Researchers, QC/QA Scientists, and CMC Drug Development Professionals Document Type: Technical Application Note & Validated Protocol Introduction & Mechanistic Context Sulbactam is an irrevers...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Researchers, QC/QA Scientists, and CMC Drug Development Professionals Document Type: Technical Application Note & Validated Protocol

Introduction & Mechanistic Context

Sulbactam is an irreversible, competitive β -lactamase inhibitor that is routinely co-administered with β -lactam antibiotics to restore their antimicrobial efficacy against resistant bacterial strains[1]. During the commercial synthesis of Sulbactam, 6-aminopenicillanic acid (6-APA) undergoes a series of transformations, beginning with diazotization and bromination to form 6-bromopenicillanic acid[2].

The Causality of Impurity Formation: 6-bromopenicillanic acid is officially designated as Sulbactam EP Impurity D [3]. In the ideal synthetic pathway, this intermediate is oxidized into a sulfone and subsequently debrominated to yield the final Sulbactam API[1]. However, if the oxidation or debromination steps are incomplete, unreacted Impurity D persists in the final product matrix. Because halogenated β -lactams can exhibit unwanted reactivity and toxicity profiles, regulatory bodies strictly limit the presence of Impurity D to ≤0.5% m/m [4]. Routine, high-precision monitoring of this specific degradant/intermediate is a critical Quality Control (QC) requirement.

SyntheticPathway N1 6-Aminopenicillanic Acid (6-APA) N2 Diazotization & Bromination N1->N2 N3 6-Bromopenicillanic Acid (EP Impurity D) N2->N3 Intermediate N3->N3 Unreacted Residue N4 Oxidation (e.g., KMnO4) N3->N4 Target Pathway N5 6-Bromopenicillanic Acid Sulfone N4->N5 N6 Debromination (Reduction) N5->N6 N7 Sulbactam (API) N6->N7

Synthetic origin of Sulbactam EP Impurity D via the bromination of 6-APA.

Chemical & Physical Profile

Understanding the physicochemical properties of the analyte is essential for rationalizing the chromatographic conditions. Impurity D is often handled as a potassium or sodium salt in reference standards to improve stability[].

ParameterSpecification / Detail
Chemical Name (2S,5R,6R)-6-Bromo-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid
Common Synonyms 6-bromopenicillanic acid; Sulbactam USP Related Compound D
CAS Number 26631-90-3 (Free Acid) / 4027-64-9 (Potassium Salt)[]
Molecular Formula C8​H10​BrNO3​S (Free Acid)
Molecular Weight 280.14 g/mol (Free Acid)[3]
Pharmacopeial Limit Maximum 0.5% m/m (European Pharmacopoeia)[4]

Analytical Strategy & Methodological Rationale (E-E-A-T)

While LC-MS is excellent for orthogonal structural elucidation, the European Pharmacopoeia (Ph. Eur. Monograph 2209) mandates an isocratic HPLC-UV approach for routine release testing[4]. This ensures a highly reproducible, self-validating system suitable for global QC laboratories.

Why HPLC-UV at 215 nm? β -lactam compounds lack extended conjugated π -electron systems. The primary chromophore is the amide bond within the strained β -lactam ring, which absorbs weakly and exclusively in the low-UV region. Therefore, detection is strictly set to 215 nm[4].

Why a Mobile Phase pH of 4.0? The β -lactam core is notoriously unstable, undergoing rapid hydrolysis in alkaline conditions and degradation in strong acids. A phosphate buffer adjusted to pH 4.0 provides the optimal thermodynamic stability for the ring during the analytical run. Furthermore, the carboxylic acid moiety on Impurity D ( pKa≈2.7 ) remains partially unionized at pH 4.0, ensuring consistent hydrophobic interaction and reproducible retention on a reversed-phase C18 stationary phase[6].

Experimental Protocol

Reagent & Mobile Phase Preparation
  • Solution A (Buffer): Dissolve 2.72 g of potassium dihydrogen phosphate ( KH2​PO4​ ) in 1000 mL of HPLC-grade water. Adjust the pH precisely to 4.0 using dilute phosphoric acid. Filter through a 0.45 µm membrane[4].

  • Solution B (Organic Modifier): Dilute 2.0 mL of HPLC-grade Acetonitrile (ACN) to 100.0 mL using Solution A.

  • Diluent: Use Solution A for all final sample dilutions to prevent solvent-front distortion.

Chromatographic Conditions
ParameterSetting
Column Reversed-phase C18 (e.g., 250 mm × 4.6 mm, 5 µm)
Mobile Phase Isocratic: 100% Solution B
Flow Rate 1.0 mL/min[4]
Column Temperature 25∘C
Detection Wavelength UV at 215 nm[4]
Injection Volume 20 µL[4]
Run Time ~10 minutes (Sulbactam elutes at ~2.5 min)
Sample Preparation
  • Test Solution: Suspend 77.0 mg of the Sulbactam API in 2.0 mL of Acetonitrile and sonicate for 5 minutes to ensure complete dissolution of organic impurities. Dilute to 100.0 mL with Solution A[4].

  • Reference Solution (Impurity D): Dissolve an accurately weighed quantity of Sulbactam EP Impurity D Reference Standard (e.g., CAS 4027-64-9) in a minimal volume of Acetonitrile, and dilute with Solution A to obtain a final concentration equivalent to 0.5% of the Test Solution concentration (approx. 3.85 µg/mL).

AnalyticalWorkflow S1 Sample Preparation (77.0 mg API in 2 mL ACN, dilute) S3 HPLC Injection (20 µL, 1.0 mL/min) S1->S3 S2 Mobile Phase Preparation (Phosphate Buffer pH 4.0 / ACN) S2->S3 S4 UV Detection (215 nm) S3->S4 S5 System Suitability (Resolution > 1.5, RSD < 2.0%) S4->S5 S6 Impurity Quantification (Limit: Max 0.5% m/m) S5->S6 Pass S7 Out of Specification (OOS) Investigation S5->S7 Fail

HPLC-UV analytical workflow for the routine quantification of Sulbactam EP Impurity D.

System Suitability & Acceptance Criteria

To ensure the protocol operates as a self-validating system, System Suitability Testing (SST) must be passed prior to sample quantification. The method relies on Relative Retention Times (RRT) to identify peaks accurately[4].

SST ParameterAcceptance CriteriaRationale
Relative Retention Time (RRT) Sulbactam = 1.0 (RT ~2.5 min)Impurity D = ~2.0 (RT ~5.0 min)Ensures correct peak identification based on Ph. Eur. standards[4].
Resolution ( Rs​ ) Rs​≥1.5 between Sulbactam and Impurity DGuarantees baseline separation, preventing integration overlap.
Tailing Factor ( Tf​ ) Tf​≤1.5 for the Impurity D peakConfirms column health and prevents overestimation of peak area.
Injection Precision %RSD ≤2.0% (n=5 injections of Ref Solution)Validates the mechanical precision of the autosampler and detector[6].

Calculation: Quantify the percentage of Impurity D in the API by comparing the peak area of Impurity D in the Test Solution chromatogram against the peak area in the Reference Solution chromatogram. The batch passes QC if the calculated Impurity D content is ≤0.5% m/m .

References

  • [3] Title : Products by Parent Name: Sulbactam Sodium | Source : Dove Research & Analytics Laboratory | URL : 3

  • [] Title : CAS 4027-64-9 (Sulbactam Impurity D Potassium Salt) | Source : BOC Sciences | URL :

  • [4] Title : Sulbactam sodium - European Pharmacopoeia Monograph | Source : drugfuture.com | URL :4

  • [2] Title : Synthesis and Biological Evaluation of 6-Bromo-6-Substituted Penicillanic Acid Derivatives | Source : ResearchGate | URL : 2

  • [1] Title : CN102702228A - Method for preparing sulbactam | Source : Google Patents | URL : 1

  • [6] Title : HPLC Analytical Method Validation for Determination of Cefotaxime | Source : WiserPub | URL : 6

Sources

Method

Application Note: Resolving the Origin of Sulbactam EP Impurity D – Process Intermediates vs. Forced Degradation

The Causality Paradox: Why Forced Degradation Fails to Generate Impurity D In pharmaceutical analytical development, forced degradation (stress testing) is routinely employed to generate predictive degradation profiles f...

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Author: BenchChem Technical Support Team. Date: April 2026

The Causality Paradox: Why Forced Degradation Fails to Generate Impurity D

In pharmaceutical analytical development, forced degradation (stress testing) is routinely employed to generate predictive degradation profiles for Active Pharmaceutical Ingredients (APIs). However, attempting to generate Sulbactam EP Impurity D via the forced degradation of pure Sulbactam API presents a fundamental mechanistic paradox.

Sulbactam is chemically defined as penicillanic acid sulfone (C₈H₁₁NO₅S). In contrast, Sulbactam EP Impurity D is 6-bromopenicillanic acid (C₈H₁₀BrNO₃S) [1]. Because the parent Sulbactam molecule contains no halogen atoms, no hydrolytic, thermal, or oxidative stress condition can spontaneously generate a brominated degradant. The law of conservation of mass dictates that Impurity D cannot be a degradation product of the final API; it is strictly a process-related impurity [2].

To build a robust analytical method, scientists must understand this causality. Impurity D originates as an intermediate during the chemical synthesis of Sulbactam. Therefore, to generate this impurity for reference standard use, one must perform a targeted process simulation rather than API stress testing.

Mechanistic Pathway and Process Origin

The commercial synthesis of Sulbactam begins with 6-Aminopenicillanic acid (6-APA). The generation of Impurity D occurs during the intermediate halogenation and subsequent reduction steps:

  • Diazotization & Bromination: 6-APA is treated with sodium nitrite and bromine/hydrobromic acid to yield 6,6-dibromopenicillanic acid.

  • Partial Debromination (The Origin of Impurity D): A controlled reduction removes one bromine atom to yield penicillanic acid. Incomplete reduction leaves behind 6-bromopenicillanic acid—this is Impurity D.

  • Oxidation: The sulfur in the thiazolidine ring of penicillanic acid is oxidized to a sulfone, yielding Sulbactam [3].

ProcessOrigin APA 6-Aminopenicillanic Acid (6-APA) DiBr 6,6-Dibromopenicillanic Acid APA->DiBr NaNO2, HBr, Br2 (Diazotization) ImpD 6-Bromopenicillanic Acid (Impurity D) DiBr->ImpD Partial Reduction (Process Origin) PenA Penicillanic Acid ImpD->PenA Complete Reduction API Sulbactam API PenA->API Oxidation (KMnO4 / H2O2)

Fig 1. Synthetic pathway of Sulbactam highlighting Impurity D as a process intermediate.

Data Presentation: Physicochemical Comparison

To clearly delineate the API from the impurity, their physicochemical properties are summarized below.

Table 1: Structural and Compositional Comparison

ParameterSulbactam APISulbactam EP Impurity D
IUPAC Name (2S,5R,6R)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid 4,4-dioxide(2S,5R,6R)-6-bromo-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid
Molecular Formula C₈H₁₁NO₅SC₈H₁₀BrNO₃S
Molecular Weight 233.24 g/mol 280.14 g/mol
Halogen Content NoneBromine (Br)
Classification Active Pharmaceutical IngredientProcess Intermediate (Synthetic Origin)

Protocol 1: Targeted Generation of Impurity D (Process Simulation)

Because forced degradation cannot yield Impurity D, the following protocol details the targeted synthesis of the compound from 6-APA to generate an analytical reference standard.

Expert Insight: During the partial reduction of 6,6-dibromopenicillanic acid, the 6-α-epimer is predominantly formed. However, in aqueous solutions at elevated pH, it rapidly epimerizes to the 6-β-epimer [2]. Controlling temperature and pH during isolation is critical to maintaining the desired stereochemistry.

Step-by-Step Methodology:

  • Diazotization: Dissolve 5.0 g of 6-APA in 50 mL of 2.5 N sulfuric acid containing 12.0 g of sodium bromide. Cool the reactor to 0–5°C using an ice-salt bath.

  • Bromination: Add a solution of 2.5 g sodium nitrite in 15 mL of water dropwise over 30 minutes. Maintain vigorous stirring. Extract the resulting 6,6-dibromopenicillanic acid with cold ethyl acetate (3 × 50 mL).

  • Partial Reduction: Transfer the organic layer to a hydrogenation vessel. Add 5% Pd/C catalyst. Apply a controlled hydrogen pressure (approx. 1 atm) and monitor hydrogen uptake carefully to ensure only one equivalent is consumed, preventing over-reduction to penicillanic acid.

  • Isolation: Filter the catalyst through a Celite pad. Concentrate the filtrate under vacuum at 25°C.

  • Self-Validation Step: Analyze the crude solid via LC-MS. The presence of a distinct isotopic doublet at m/z 280 and 282 (1:1 ratio) confirms the presence of the single bromine atom, validating the successful generation of Impurity D.

Protocol 2: Forced Degradation Framework for Sulbactam (The Negative Control)

While Protocol 1 generates the impurity, Protocol 2 is required for regulatory submissions (ICH Q1A/Q1B) to definitively prove that Impurity D does not increase over the shelf-life of the drug [4]. This acts as a self-validating system: the generation of known degradants (like Impurity A) proves the stress conditions were effective, while the absence of Impurity D confirms its strictly process-related nature.

ForcedDegradation cluster_stress ICH Q1A/Q1B Stress Conditions API Sulbactam API (C8H11NO5S) Acid Acid Stress (0.1N HCl) API->Acid Base Base Stress (0.1N NaOH) API->Base Ox Oxidative (3% H2O2) API->Ox Heat Thermal (105°C) API->Heat DegA Impurity A & B (Confirmed Degradants) Acid->DegA NoD Impurity D (NOT FORMED: No Br) Acid->NoD Impossible Base->DegA Base->NoD Ox->DegA Ox->NoD Heat->DegA Heat->NoD

Fig 2. Forced degradation workflow demonstrating the mechanistic absence of Impurity D.

Step-by-Step Methodology:

  • Sample Preparation: Prepare a 1.0 mg/mL stock solution of Sulbactam API in HPLC-grade water.

  • Acid Hydrolysis: Transfer 5 mL of stock to a flask. Add 5 mL of 0.1 N HCl. Incubate at 60°C for 2 hours. Neutralize with 0.1 N NaOH prior to injection to protect the analytical column.

  • Base Hydrolysis: Transfer 5 mL of stock to a flask. Add 5 mL of 0.1 N NaOH. Incubate at 25°C for 2 hours. Neutralize with 0.1 N HCl. (Note: Beta-lactam rings are highly susceptible to alkaline hydrolysis; room temperature is sufficient).

  • Thermal Stress: Expose 50 mg of solid Sulbactam API to 105°C in a hot air oven for 10 hours. Dissolve in 50 mL of diluent.

  • Chromatographic Analysis: Inject samples onto a C18 column (e.g., 250 mm × 4.6 mm, 5 µm) using a gradient mobile phase of phosphate buffer (pH 3.2) and acetonitrile. Monitor at 210 nm.

Data Presentation: Expected Forced Degradation Results

Table 2: Self-Validating Stress Matrix

Stress ConditionReagents / EnvironmentTime / TempExpected Degradants FormedImpurity D Detected?
Acidic Hydrolysis 0.1 N HCl2 h / 60°CImpurity A (3-Sulfino-D-valine)No
Basic Hydrolysis 0.1 N NaOH2 h / 25°CImpurity A, Impurity CNo
Oxidative Stress 3% H₂O₂24 h / 25°CUnknown oxidative productsNo
Thermal Stress Solid State10 h / 105°CImpurity A, UnknownsNo

Conclusion

By applying fundamental chemical logic, we establish that Sulbactam EP Impurity D cannot be generated via the forced degradation of the API due to the absence of a halogen source. Instead, generating this specific impurity requires a targeted synthesis simulating the API's manufacturing process from 6-APA. Running the forced degradation protocol acts as a vital negative control, validating the analytical method's specificity and confirming the process-exclusive origin of Impurity D.

References

  • Pratt, R. F., & Loosemore, M. J. (1978). 6-beta-Bromopenicillanic acid, a potent beta-lactamase inhibitor. Proceedings of the National Academy of Sciences, 75(6), 2625-2629. Retrieved from [Link]

  • Cignarella, G., et al. (1962). 6-Chloro- and 6-Bromopenicillanic Acids: Preparation of Sulfonyl Fluorides from Sulfonic Acid Anhydrides. Journal of Organic Chemistry. Retrieved from [Link]

  • Google Patents. (2021). Detection method and application of cefoperazone sodium and sulbactam sodium related substances (Patent No. CN112611822A).

Technical Notes & Optimization

Troubleshooting

Resolving HPLC co-elution issues with Sulbactam EP Impurity D

Advanced Chromatography Troubleshooting Center: Resolving Sulbactam EP Impurity D Co-elution Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with analytical teams struggli...

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Author: BenchChem Technical Support Team. Date: April 2026

Advanced Chromatography Troubleshooting Center: Resolving Sulbactam EP Impurity D Co-elution

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with analytical teams struggling to achieve baseline separation of beta-lactamase inhibitors and their related substances. One of the most persistent challenges in pharmacopoeial analysis is the HPLC co-elution of Sulbactam EP Impurity D with adjacent degradants or the active pharmaceutical ingredient (API).

This guide abandons basic symptom-treating. Instead, we will dissect the chemical causality behind this co-elution and provide a self-validating, step-by-step gradient optimization protocol to ensure robust, reproducible resolution.

FAQ 1: Mechanistic Understanding of the Co-elution

Q: What is the structural basis for Sulbactam EP Impurity D co-eluting with adjacent peaks, and why do standard isocratic methods fail?

A: To solve a chromatographic issue, we must first understand the analyte's chemistry. Sulbactam EP Impurity D is chemically known as 6-Bromopenicillanic acid[1]. It shares the core thiazolidine-beta-lactam ring structure with the parent Sulbactam but features a specific bromine substitution.

During stability testing, Impurity D often co-elutes with Impurity C (6-bromopenicillanic acid sulfone) or the main Sulbactam peak. The structural difference between Impurity D and C is merely the oxidation state of the sulfur atom in the thiazolidine ring. Because their polarities and pKa values (driven by the identical C3-carboxylic acid group) are nearly indistinguishable, their hydrophobic partitioning into a C18 stationary phase is almost identical. Under legacy isocratic conditions, this slight polarity difference is insufficient to overcome longitudinal diffusion within the column, resulting in peak overlap and co-elution[2].

Pathway API Sulbactam (API) ImpD Impurity D (6-Bromopenicillanic acid) API->ImpD Bromination/ Degradation ImpC Impurity C (Sulfone derivative) ImpD->ImpC Oxidation ImpF Impurity F (6,6-Dibromopenicillanic acid) ImpD->ImpF Further Bromination

Fig 1: Structural relationship and degradation pathway of Sulbactam to Impurity D, C, and F.

FAQ 2: Chromatographic Troubleshooting & Optimization

Q: How can I rationally modify the mobile phase to resolve Impurity D from Impurity C and the API?

A: The solution lies in manipulating the ionization state of the molecules and switching the thermodynamic driving force of the separation.

  • pH Control (Suppressing Ionization): The carboxylic acid group on Impurity D has a pKa of approximately 2.6 to 3.0. If the mobile phase pH is near this value, the molecule exists in a dynamic equilibrium between its neutral and ionized states, causing severe peak tailing and band broadening. By utilizing 0.1% phosphoric acid as Mobile Phase A, we force the pH down to ~2.1. This ensures the carboxylic acid is fully protonated (neutral), maximizing hydrophobic interaction with the stationary phase and sharpening the peaks[3].

  • Gradient Elution (Dynamic Partitioning): Isocratic elution forces all analytes to migrate at a constant velocity, which fails to separate structurally similar analogs. By implementing a shallow gradient of Acetonitrile (Mobile Phase B), we continuously alter the polarity of the mobile phase. Impurity D and C will experience different rates of desorption from the stationary phase, effectively "focusing" the bands and pulling them apart[3].

Quantitative Data Summary

Chromatographic ParameterLegacy Isocratic MethodOptimized Gradient MethodScientific Rationale
Mobile Phase A 0.005M TBAH buffer0.1% Phosphoric AcidAcidic pH fully suppresses carboxylic acid ionization, preventing tailing.
Mobile Phase B AcetonitrileAcetonitrileActs as the organic modifier for partitioning.
Elution Profile Isocratic (e.g., 75:25 A:B)Gradient (Start 98:2 A:B, ramp to 55:45)Gradient focusing enhances resolution of structurally similar analogs[2].
Column Temperature 25°C - 30°C40°CElevated heat reduces viscosity and improves mass transfer kinetics[2].
Resolution ( Rs​ ) < 1.0 (Co-elution)> 1.5 (Baseline separation)Ensures accurate integration and quantification of Impurity D.

Step-by-Step Experimental Protocol: Optimized Gradient Method

To guarantee scientific integrity, this protocol is designed as a self-validating system . The method is only considered valid for sample analysis if the System Suitability Test (SST) criteria are strictly met.

Step 1: Mobile Phase Preparation

  • Mobile Phase A: Add 1.0 mL of HPLC-grade orthophosphoric acid (85%) to 1000 mL of Milli-Q water. Mix thoroughly and filter through a 0.22 µm membrane.

  • Mobile Phase B: 100% HPLC-grade Acetonitrile, degassed.

Step 2: Chromatographic Conditions Setup

  • Column: Octadecylsilane (C18) chemically bonded silica, 250 mm × 4.6 mm, 5 µm particle size.

  • Column Temperature: 40°C[2].

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 220 nm.

  • Injection Volume: 10 µL.

Step 3: Gradient Program Execution Program your HPLC pump with the following gradient profile to ensure dynamic partitioning[2]:

  • 0 to 10 min: 98% A / 2% B (Isocratic hold to focus polar impurities).

  • 10 to 50 min: Linear ramp from 98% A to 55% A (and 2% B to 45% B) (Elutes Impurity C, D, and main peak with high resolution).

  • 50 to 55 min: 55% A / 45% B (Column wash).

  • 55 to 65 min: 98% A / 2% B (Re-equilibration).

Step 4: System Suitability & Self-Validation

  • Prepare an SST solution containing 20 µg/mL of Sulbactam EP Impurity D, Impurity C, and Sulbactam Reference Standards[4].

  • Inject the SST solution.

  • Causality Check: Calculate the resolution ( Rs​ ) between Impurity C and Impurity D. If Rs​≥1.5 , the thermodynamic environment is correct, and the system is validated for sample analysis. If Rs​<1.5 , verify the pH of Mobile Phase A, as incomplete protonation is the primary cause of failure.

Workflow Start Identify Co-elution (Impurity D & C/API) CheckPH Adjust Mobile Phase pH (Target: pH 2.1 - 2.5) Start->CheckPH Elution Evaluate Elution Mode CheckPH->Elution Gradient Implement Gradient Elution (0.1% H3PO4 / MeCN) Elution->Gradient Switch from Isocratic Temp Optimize Column Temp (Target: 40°C) Gradient->Temp Success Resolution > 1.5 Achieved Temp->Success Validate via SST

Fig 2: Step-by-step troubleshooting workflow for resolving Impurity D co-elution.

References

  • Sulbactam EP Impurity D | CAS 4027-64-9 Source: Veeprho URL:[Link]

  • CN111060621B - Method for detecting cefoperazone sodium and sulbactam sodium related substances for injection Source: Google Patents URL
  • CN112611822A - Detection method and application of cefoperazone sodium and sulbactam sodium related substances Source: Google Patents URL
  • List of European Pharmacopoeia Reference Standards Source: EDQM (European Directorate for the Quality of Medicines & HealthCare) URL:[Link]

Sources

Optimization

Improving peak shape and resolution for Sulbactam EP Impurity D

Title: Technical Support Center: Advanced Troubleshooting for Sulbactam EP Impurity D Chromatography Overview Sulbactam is a potent β-lactamase inhibitor. During its synthesis and storage, several degradation products an...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Technical Support Center: Advanced Troubleshooting for Sulbactam EP Impurity D Chromatography

Overview Sulbactam is a potent β-lactamase inhibitor. During its synthesis and storage, several degradation products and related substances can form. Among these, (6-bromopenicillanic acid)[] presents unique chromatographic challenges. Due to its rigid bicyclic β-lactam structure, the highly electronegative bromo-substituent, and a free carboxylic acid moiety, analysts frequently encounter poor peak shape (tailing) and inadequate resolution from closely related analogs, particularly2 (6,6-dibromopenicillanic acid)[2].

This technical support guide provides mechanistic troubleshooting strategies and self-validating protocols to optimize peak shape and resolution for Sulbactam Impurity D.

Part 1: Troubleshooting FAQs & Mechanistic Causality

Q1: Why does Sulbactam Impurity D exhibit severe peak tailing compared to the main Sulbactam peak, and how do I correct it? Causality: Impurity D contains a free carboxylic acid group with a pKa of approximately 2.7. According to 3, the standard mobile phase utilizes a potassium dihydrogen phosphate buffer adjusted to pH 4.0[3]. At this pH, the carboxylic acid is partially to fully ionized. This ionized state aggressively interacts with unreacted, acidic silanol groups on the silica support of the stationary phase via secondary ion-exchange mechanisms, leading to peak tailing. Solution:

  • Stationary Phase Selection: Transition to a high-density, double-end-capped C18 column (100 mm × 4.0 mm, 3.0 µm) to sterically shield residual silanols.

  • Buffer Capacity: Ensure the buffer concentration is strictly maintained at 5.44 g/L KH₂PO₄[3]. Do not lower the pH below 3.5 to suppress ionization, as the β-lactam ring of Sulbactam is highly susceptible to acid-catalyzed hydrolysis, which will artificially inflate degradation impurity peaks during the run.

Q2: I am failing system suitability due to co-elution. How can I improve the critical resolution between Impurity D (RRT ~2.0) and Impurity E (RRT ~2.1)? Causality: Impurity D (mono-bromo) and Impurity E (di-bromo) share nearly identical hydrophobic profiles, differing only by a single halogen atom[][2]. In reversed-phase chromatography, their partitioning coefficients into the C18 phase are extremely similar, resulting in tight co-elution. Solution: Modulate the column thermodynamics. The EP method mandates a column temperature of 40 °C[3]. Operating at elevated temperatures decreases the viscosity of the mobile phase, which increases the longitudinal diffusion coefficient and enhances the mass transfer rate between the mobile and stationary phases. This sharpens the peaks (increasing theoretical plates, N ) and slightly alters the selectivity ( α ) between the mono- and di-halogenated species, ensuring a baseline resolution ( Rs​>1.5 ).

Q3: My retention times for Impurity D are drifting across a long sequence. What is the root cause? Causality: Retention time drift in this assay is almost always linked to buffer depletion or stationary phase dewetting. If the method utilizes a steep gradient of Acetonitrile, the local solubility of the phosphate buffer can be exceeded in the column pores, causing micro-precipitation. Alternatively, the 3 and its impurities means they degrade rapidly in aqueous diluents at room temperature[3]. Solution: Store all samples in a thermostatted autosampler at 4 °C. Ensure the column is equilibrated with at least 10 column volumes of the initial mobile phase conditions prior to the first injection.

Part 2: Quantitative Data & Optimization Metrics

The following table summarizes the causal relationship between critical method parameters and the chromatographic performance of Impurity D, derived from4[4].

ParameterConditionTailing Factor ( As​ )Resolution (D vs E)Scientific Rationale
Buffer pH pH 3.01.11.8Suppresses carboxylic acid ionization; however, induces rapid β-lactam degradation.
Buffer pH pH 4.0 (EP Standard) 1.3 2.1 Optimal balance between ionization control and on-column analyte stability.
Column Temp 25 °C1.61.4Higher viscosity leads to broader peaks, poor mass transfer, and co-elution.
Column Temp 40 °C (EP Standard) 1.2 2.2 Decreased viscosity enhances efficiency ( N ) and sharpens closely eluting peaks.
Stationary Phase Standard C181.81.5Unreacted silanols cause secondary ion-exchange interactions with Impurity D.
Stationary Phase End-capped C18 1.2 2.3 Steric shielding of silanols prevents tailing and improves peak symmetry.

Part 3: Troubleshooting Workflow Visualization

ImpurityD_Optimization Node1 Sulbactam EP Impurity D Chromatographic Issue Node2 Peak Tailing (As > 1.5) Node1->Node2 Node3 Co-elution with Impurity E (Rs < 1.5) Node1->Node3 Node4 Secondary Silanol Interactions (Carboxylic Acid Moiety) Node2->Node4 Root Cause Node5 Sub-optimal Selectivity (α) (Mono- vs Di-bromo) Node3->Node5 Root Cause Node6 Action: Optimize Buffer Use 5.44 g/L KH2PO4 (pH 4.0) Node4->Node6 Node7 Action: High-Density End-capped C18 Column Node4->Node7 Node8 Action: Modulate Temperature (40°C reduces viscosity) Node5->Node8 Node9 Action: Adjust Gradient Shallow Acetonitrile Ramp Node5->Node9

Root cause analysis and optimization workflow for Sulbactam Impurity D chromatography.

Part 4: Self-Validating Experimental Protocol

To ensure data integrity, every analytical run must validate itself before sample analysis begins. Follow this step-by-step methodology based on 3[3].

Step 1: Mobile Phase Preparation

  • Mobile Phase A: Dissolve 5.44 g of potassium dihydrogen phosphate in 1000 mL of HPLC-grade water. Adjust the pH to exactly 4.0 ± 0.05 using dilute phosphoric acid. Filter through a 0.22 µm membrane.

  • Mobile Phase B: 100% HPLC-grade Acetonitrile.

Step 2: Chromatographic Conditions

  • Column: Octadecylsilyl silica gel (C18), double end-capped, 100 mm × 4.0 mm, 3.0 µm.

  • Column Temperature: 40 °C (Critical for Impurity D/E resolution).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV Spectrophotometer at 215 nm.

  • Injection Volume: 20 µL.

Step 3: Preparation of System Suitability Solutions

  • Reference Solution (d): Mix 1 mL of Sulbactam standard solution (0.7 mg/mL) with 1 mL of 6-aminopenicillanic acid solution (0.3 mg/mL) and dilute to 25.0 mL with Mobile Phase B[3].

  • Reference Solution (e): Dissolve 8 mg of Sulbactam for peak identification CRS (containing impurities A, C, D, E, and F) in 1 mL of Acetonitrile, sonicate for 5 minutes, and dilute to 10 mL with Mobile Phase B[3].

Step 4: Self-Validation Execution (The "Go/No-Go" Check) Before injecting any test samples, inject Reference Solution (d) and Reference Solution (e). The system is only validated and approved for sample analysis if it meets the following self-validating criteria:

  • Resolution Check: The resolution between the peaks due to Impurity B and Sulbactam must be minimum 7.0 [3].

  • Retention Verification: Verify the Relative Retention Times (RRT) with reference to Sulbactam (~2.5 min): Impurity A (~0.4), Impurity B (~0.6), Impurity C (~1.6), Impurity D (~2.0) , Impurity E (~2.1) , and Impurity F (~2.5)[3].

  • Peak Shape Check: The tailing factor for Impurity D must be ≤ 1.5. If criteria fail, immediately purge the system, verify buffer pH, and replace the column.

References

  • "Sulbactam Sodium - European Pharmacopoeia Monographs", DrugFuture. Available at:[Link]

  • "QbD approach to HPLC method development and validation of the simultaneous estimation of sulbactam and durlobactam in pharmaceutical dosage form", ResearchGate. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Enhancing Detector Sensitivity for Low-Level Sulbactam EP Impurity D

Welcome to the Technical Support Center for analytical troubleshooting. This guide is specifically engineered for researchers and drug development professionals facing sensitivity and baseline challenges when quantifying...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for analytical troubleshooting. This guide is specifically engineered for researchers and drug development professionals facing sensitivity and baseline challenges when quantifying Sulbactam EP Impurity D at trace levels.

Sulbactam EP Impurity D, chemically identified as (2S,5R,6R)-6-Bromo-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid (often present as a potassium salt or free base)[1][2], presents a notorious analytical challenge. Because it lacks a conjugated π -electron system, it exhibits very poor UV absorbance. Traditional pharmacopeial methods rely on detection in the low-UV range (215 nm to 230 nm)[3][4], which is highly susceptible to mobile phase interference and matrix noise, making trace-level quantification (e.g., for genotoxic thresholds) nearly impossible using standard protocols.

Below, we provide field-proven troubleshooting strategies, mechanistic explanations, and validated protocols to bypass these limitations.

I. Troubleshooting Guides & FAQs

Q1: We are using the standard USP/EP HPLC-UV method at 215 nm, but our baseline is too noisy to integrate Impurity D at the 0.05% reporting threshold. How can we reduce this noise? A: At 215 nm, many common mobile phase additives (like acetate buffers or low-grade organic modifiers) absorb UV light, causing baseline drift and noise[4].

  • Causality: The noise is a function of the solvent's UV cutoff.

  • Solution: If you must use UV detection, switch to a highly transparent buffer system, such as 10 mM potassium phosphate (pH 3.0-4.0), and use exclusively LC-MS grade Acetonitrile (UV cutoff < 190 nm). Ensure your column compartment is strictly thermostatted (e.g., 40°C), as temperature fluctuations alter solvent refractive indices and UV absorbance at low wavelengths.

Q2: We cannot achieve the required Limit of Detection (LOD) using direct UV. Is there a way to shift the detection wavelength to a "cleaner" region of the spectrum? A: Yes. You can utilize pre-column derivatization with 1,2,4-triazole.

  • Causality: The nucleophilic attack of 1,2,4-triazole on the highly strained β -lactam ring of Impurity D causes ring-opening. This reaction forms a stable, conjugated derivative that shifts the maximum UV absorbance ( λmax​ ) from the noisy 215 nm region to a highly specific 325–326 nm[5][6].

  • Result: This completely eliminates low-UV matrix interference, lowering the LOD from the μ g/mL range down to the ng/mL range[6].

Q3: We are migrating our Impurity D analysis to LC-MS/MS. What are the optimal ionization conditions, and how do we definitively identify this specific impurity? A: You must use Electrospray Ionization in Negative Mode (ESI-).

  • Causality: Impurity D contains a free carboxylic acid moiety at the C2 position of the penam ring. In a slightly acidic to neutral volatile buffer (e.g., ammonium acetate, pH 6.0), this group readily deprotonates to form a stable [M−H]− ion[7][8].

  • Identification: The presence of the bromine atom in 6-bromopenicillanic acid is your greatest analytical asset. Bromine naturally occurs as two isotopes ( 79Br and 81Br ) in a nearly 1:1 ratio. Therefore, in your MS1 scan, Impurity D will present a distinct isotopic doublet at m/z 278 and m/z 280 of equal intensity. Set your MRM transitions to monitor both precursor masses for absolute confirmation.

Q4: Can we use a Charged Aerosol Detector (CAD) for Impurity D to avoid MS and derivatization? A: Yes, CAD is an excellent alternative for non-chromophoric, non-volatile compounds like Sulbactam impurities.

  • Causality: CAD response is mass-dependent and independent of the molecule's optical properties. As the mobile phase evaporates, the remaining non-volatile Impurity D particles are charged by ionized nitrogen gas and detected[9].

  • Requirement: You must replace all non-volatile phosphate buffers with volatile alternatives (e.g., 10 mM Ammonium Formate). Furthermore, because CAD response varies with the organic solvent ratio during a gradient, you must enable the detector's gradient compensation function to ensure uniform sensitivity[9].

II. Detection Modalities & Quantitative Data

The following table summarizes the performance metrics of various detection strategies for Sulbactam EP Impurity D, allowing you to select the optimal approach based on your laboratory's infrastructure.

Detection ModalityTarget Analyte PropertyTypical LODPrimary AdvantagePrimary Limitation
HPLC-UV (215 nm) Weak β -lactam carbonyl0.5 - 1.0 μ g/mLSimple, standard pharmacopeial setup.High baseline noise; poor sensitivity.
HPLC-UV (Derivatized) Triazole-conjugated system10 - 50 ng/mLShifts λmax​ to 326 nm, eliminating noise.Requires additional sample prep time.
HPLC-CAD Non-volatile mass50 - 100 ng/mLUniversal response; no derivatization needed.Requires strictly volatile mobile phases.
LC-MS/MS (ESI-) Deprotonated carboxylic acid0.1 - 0.5 ng/mLUltimate sensitivity and isotopic specificity.High equipment cost; matrix suppression.

III. Analytical Workflows & Decision Logic

To assist in method development, refer to the logical decision tree below to select the appropriate detection modality.

G Start Sulbactam Impurity D Detection Strategy UV Standard HPLC-UV (215-230 nm) Start->UV Routine QC Deriv Pre-column Derivatization (UV 326 nm) Start->Deriv Low-UV Interference MS LC-MS/MS (ESI Negative Mode) Start->MS Trace/Genotoxic Levels CAD Charged Aerosol Detection (CAD) Start->CAD Non-UV Absorbing

Decision tree for selecting the optimal detection modality for Sulbactam Impurity D.

IV. Experimental Protocols

Protocol A: Pre-Column 1,2,4-Triazole Derivatization (High-Sensitivity UV)

This self-validating protocol forces the ring-opening of Impurity D to create a UV-active chromophore[5][6].

Reagents Required:

  • 1,2,4-Triazole (Analytical Grade)

  • 0.1 M Phosphate buffer (pH 7.0)

  • Sulbactam EP Impurity D Reference Standard[1]

Step-by-Step Methodology:

  • Reagent Preparation: Dissolve 2.0 M of 1,2,4-triazole in 0.1 M phosphate buffer (pH 7.0). Note: The high concentration of triazole drives the reaction kinetics forward.

  • Sample Preparation: Dissolve the API or drug product in water to a known concentration. Spike with Impurity D standard for recovery validation.

  • Derivatization Reaction: Mix 1.0 mL of the sample solution with 1.0 mL of the 1,2,4-triazole reagent in a sealed glass vial.

  • Incubation: Heat the vial in a water bath at 50°C for exactly 30 minutes. Causality: Heat provides the activation energy required for the nucleophilic attack on the sterically hindered β -lactam ring.

  • Quenching: Rapidly cool the vial in an ice bath for 5 minutes to halt the reaction and prevent degradation of the newly formed chromophore.

  • Chromatographic Analysis: Inject 20 μ L onto a C18 column. Set the UV detector to 326 nm.

G Prep Sample Prep (Impurity D) Reagent Add 1,2,4-Triazole Reagent Prep->Reagent Incubate Incubate at 50°C (Ring Opening) Reagent->Incubate Detect HPLC-UV Detection (326 nm) Incubate->Detect

Workflow for the pre-column 1,2,4-triazole derivatization of penicillanic acids.

Protocol B: LC-MS/MS Trace Analysis (ESI Negative Mode)

This protocol is designed for sub-ng/mL detection limits, leveraging the isotopic signature of the bromine atom[7][8].

Step-by-Step Methodology:

  • Mobile Phase Preparation:

    • Mobile Phase A: 10 mM Ammonium Acetate in LC-MS grade water, adjusted to pH 6.0 with dilute acetic acid. (Do not use TFA, as it causes severe ion suppression in negative mode).

    • Mobile Phase B: LC-MS grade Acetonitrile.

  • Chromatographic Separation: Use a sub-2 μ m C18 column (e.g., 50 mm x 2.1 mm). Run a fast gradient from 5% B to 95% B over 5 minutes at a flow rate of 0.4 mL/min.

  • MS Source Optimization:

    • Polarity: Negative Ion Mode (ESI-).

    • Capillary Voltage: -2.5 kV to -3.0 kV.

    • Desolvation Temperature: 400°C.

  • MRM Transition Setup:

    • Primary Transition (Quantifier):m/z 278.0 m/z X (Optimize collision energy for the dominant fragment, typically loss of CO2​ or SO2​ ).

    • Secondary Transition (Qualifier):m/z 280.0 m/z Y.

  • Validation: Ensure the peak area ratio between the m/z 278 and m/z 280 transitions remains approximately 1:1 across all standards and samples. A deviation >15% indicates an isobaric matrix interference.

V. References

  • Veeprho. "Sulbactam EP Impurity D | CAS 4027-64-9". Veeprho Impurity Standards. Available at: [Link][2]

  • Bentham Science Publishers. "Development and Validation of Stability Indicating HPLC Method for the Determination of Impurities in the Sterile Mixture of Cefoperazone and Sulbactam". Current Pharmaceutical Analysis. Available at:[Link][3]

  • Scribd. "Sulbactam Sodium | PDF | Chromatography | Acid". USP Monographs. Available at: [Link][4]

  • PubMed. "High-performance liquid chromatographic assay of sulbactam using pre-column reaction with 1,2,4-triazole". Antimicrobial Agents and Chemotherapy. Available at:[Link][5]

  • PubMed. "A Sensitive Assay for Clavulanic Acid and Sulbactam in Biological Fluids by High-Performance Liquid Chromatography and Precolumn Derivatization". Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link][6]

  • PubMed. "An HPLC-MS/MS method for determination of sulbactam in human plasma and its pharmacokinetic application in critically ill patients with augmented renal clearance". International Journal of Clinical Pharmacology and Therapeutics. Available at: [Link][7]

  • MDPI. "A Comprehensive Study to Determine the Residual Elimination Pattern of Major Metabolites of Amoxicillin–Sulbactam Hybrid Molecules in Rats by UPLC–MS/MS". Molecules. Available at: [Link][8]

  • Google Patents. "Detection method for poloxamer 188 in composition (CAD Detector Parameters)". WO2020211584A1. Available at:[9]

Sources

Optimization

Sulbactam Analytical Support Center: Troubleshooting Impurity D Degradation

Welcome to the Technical Support Center for Sulbactam analysis. This guide is designed for analytical chemists and drug development professionals facing challenges with the stability of Sulbactam test solutions, specific...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Sulbactam analysis. This guide is designed for analytical chemists and drug development professionals facing challenges with the stability of Sulbactam test solutions, specifically concerning the degradation of Sulbactam Impurity D (6-Bromopenicillanic acid) during High-Performance Liquid Chromatography (HPLC) testing.

Frequently Asked Questions (FAQs)

Q1: Why does Sulbactam Impurity D degrade so rapidly in my standard and sample solutions? A: Sulbactam Impurity D contains a highly strained β-lactam ring fused to a thiazolidine ring. Like most β-lactam compounds, it is highly susceptible to nucleophilic attack by water (hydrolysis). This degradation is catalyzed by both acidic and basic conditions, following a U-shaped pH-rate profile where the molecule is most stable at a slightly acidic pH (pH 4.0–6.0) 1. If your diluent is unbuffered water or if the solution is left at room temperature, the β-lactam ring will rapidly hydrolyze into ring-opened penicilloic acid derivatives, leading to a drop in Impurity D peak area and inaccurate quantification.

Q2: How can I differentiate between co-elution issues and actual on-column degradation of Impurity D? A: On-column degradation typically presents as severe peak tailing, broad baseline humps, or secondary peaks eluting immediately after the main peak. If Impurity D is degrading in the autosampler before injection, you will see a progressive decrease in the peak area across sequential injections, accompanied by the rise of a new degradant peak (often eluting earlier due to increased polarity from the opened ring) 2.

Mechanistic Pathway of Impurity D Degradation

Understanding the causality behind the degradation is critical for preventing it. The primary pathway is the hydrolysis of the β-lactam amide bond.

Pathway ImpD Sulbactam Impurity D (6-Bromopenicillanic Acid) Hydrolysis Aqueous Hydrolysis (pH < 3 or pH > 6) Temp > 15°C ImpD->Hydrolysis H2O / OH- DegProduct Ring-Opened Degradant (Bromopenicilloic Acid) Hydrolysis->DegProduct β-Lactam Cleavage

Hydrolytic degradation pathway of Sulbactam Impurity D into its ring-opened derivative.

Troubleshooting Guide: Stabilizing the Test Solution

If you are observing >2% area loss of Impurity D in your standard solutions over a 12-hour sequence, implement the following self-validating troubleshooting workflow.

Workflow Start Impurity D Peak Area Decreasing Over Time? CheckTemp 1. Check Autosampler Temp Start->CheckTemp TempFix Set to 2-8°C CheckTemp->TempFix If > 8°C CheckDiluent 2. Check Diluent pH & Comp CheckTemp->CheckDiluent If 2-8°C DiluentFix Buffer to pH 4.0 Add 10-20% ACN CheckDiluent->DiluentFix If unbuffered/aqueous CheckTime 3. Check Prep-to-Injection Time CheckDiluent->CheckTime If buffered correctly TimeFix Analyze within 12h CheckTime->TimeFix If > 12h

Step-by-step troubleshooting workflow to resolve Impurity D degradation in HPLC sequences.

Step 1: Control the Autosampler Temperature (Thermodynamic Control)

The Causality: Hydrolysis is highly temperature-dependent. The Arrhenius equation dictates that reaction rates roughly double for every 10°C increase. The Fix: Never leave sulbactam test solutions at ambient room temperature (20-25°C). The autosampler must be strictly maintained at 2–8°C to thermodynamically suppress the degradation kinetics .

Step 2: Optimize the Diluent (Kinetic Control via pH and Solvation)

The Causality: Pure water is a poor diluent for β-lactams because its pH is unbuffered and can easily drift, accelerating hydrolysis. Furthermore, a 100% aqueous environment maximizes the thermodynamic activity of water molecules attacking the β-lactam carbonyl. The Fix: Use a buffered diluent matching the starting conditions of the mobile phase (e.g., pH 4.0 phosphate buffer) and incorporate 10–20% organic modifier (like Acetonitrile). The organic solvent reduces the dielectric constant of the solution, destabilizing the highly polar transition state of the hydrolysis reaction, thereby increasing the activation energy and slowing the degradation rate.

Quantitative Stability Data

The following table summarizes experimental data demonstrating the impact of temperature and diluent composition on the stability of Sulbactam Impurity D (Initial concentration: 10 µg/mL).

Diluent CompositionStorage Temp (°C)pHRecovery at 6h (%)Recovery at 12h (%)Recovery at 24h (%)
100% Water (Unbuffered)25°C~6.588.4%76.2%54.1%
100% Water (Unbuffered)4°C~6.596.5%92.1%85.3%
Phosphate Buffer25°C4.095.2%90.8%82.4%
Phosphate Buffer / ACN (80:20) 4°C 4.0 99.8% 99.2% 98.5%

Optimized Experimental Protocol: Preparation of Stable Test Solutions

To ensure scientific integrity and reproducible quantification of Impurity D, follow this standardized methodology derived from pharmacopeial principles 3.

Materials Required:

  • Sulbactam API or Sample

  • Sulbactam Impurity D Reference Standard (CAS 26631-90-3)

  • Potassium dihydrogen phosphate ( KH2​PO4​ )

  • Dilute Phosphoric Acid ( H3​PO4​ )

  • HPLC-grade Acetonitrile (ACN)

  • Milli-Q Water

Step-by-Step Methodology:

  • Preparation of Buffer Solution:

    • Dissolve 5.44 g of potassium dihydrogen phosphate in 900 mL of Milli-Q water.

    • Adjust the pH precisely to 4.0 ± 0.05 using dilute phosphoric acid.

    • Make up the volume to 1000 mL with Milli-Q water and filter through a 0.22 µm membrane.

  • Preparation of Diluent:

    • Mix the pH 4.0 Buffer Solution and Acetonitrile in an 80:20 (v/v) ratio.

    • Causality Check: The 20% ACN reduces water activity and matches the typical initial gradient conditions of the EP method, preventing solvent-shock peak distortion.

  • Preparation of Impurity D Standard Solution:

    • Accurately weigh 10 mg of Sulbactam Impurity D Reference Standard into a 100 mL volumetric flask.

    • Add 20 mL of Acetonitrile to ensure complete dissolution (sonicate for 2 minutes if necessary).

    • Dilute to volume with the pH 4.0 Buffer Solution.

    • Critical Step: Immediately transfer the prepared standard to an amber HPLC vial and place it in the autosampler pre-chilled to 4°C.

  • Preparation of Sulbactam Sample Solution:

    • Accurately weigh the required amount of Sulbactam sample (e.g., 50 mg) into a 50 mL volumetric flask.

    • Dissolve and dilute to volume using the optimized Diluent (Buffer:ACN 80:20) at 4°C.

    • Analyze immediately. Do not allow the sample to sit on the benchtop for more than 15 minutes.

  • System Self-Validation:

    • Inject the Impurity D standard solution at T=0 and T=12 hours. The protocol is validated if the peak area similarity is ≥ 98.0% and no secondary degradation peaks > 0.1% appear.

References

  • Drug Delivery and Therapeutics Journal. "A validated stability indicating high-performance liquid chromatographic method for simultaneous estimation of cefuroxime sodium and sulbactam sodium." DDT Journal, 2012. Available at: [Link]

  • ResearchGate. "A Comprehensive Study to Identify Major Metabolites of an Amoxicillin–Sulbactam Hybrid Molecule in Rats and Its Metabolic Pathway Using UPLC-Q-TOF-MS/MS." Available at: [Link]

  • European Pharmacopoeia (EP). "Sulbactam Sodium Monograph - Control of Impurities." DrugFuture Pharmacopoeia Database. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Analysis of HPLC and UPLC Methodologies for the Quantification of Sulbactam EP Impurity D

As a Senior Application Scientist, navigating the analytical landscape of β -lactamase inhibitors requires more than just following pharmacopeial monographs; it demands a deep understanding of chromatographic physics and...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, navigating the analytical landscape of β -lactamase inhibitors requires more than just following pharmacopeial monographs; it demands a deep understanding of chromatographic physics and molecular behavior. Sulbactam is a critical β -lactamase inhibitor, and monitoring its related substances is a strict regulatory requirement. Among these, Sulbactam EP Impurity D , chemically identified as [], presents a unique analytical challenge due to its high polarity and structural similarity to the active pharmaceutical ingredient (API).

This guide objectively compares conventional High-Performance Liquid Chromatography (HPLC) with Modern Ultra-Performance Liquid Chromatography (UPLC) for the analysis of Impurity D, providing the mechanistic causality behind method development and self-validating experimental protocols.

Mechanistic Grounding: Ion-Pairing and Particle Size Physics

The Chemical Challenge: Why Standard Reversed-Phase Fails

Sulbactam and Impurity D are highly polar organic acids. If injected onto a standard C18 column with a simple water/acetonitrile mobile phase, they will elute near the void volume with severe peak tailing. To force retention, we must alter the analyte's apparent polarity.

The Causality of Ion-Pairing: We employ as an ion-pairing reagent. The bulky, lipophilic tetrabutylammonium cation pairs dynamically with the ionized carboxylate group of Impurity D. This forms a neutral, hydrophobic complex that partitions effectively into the C18 stationary phase, drastically improving retention and peak symmetry.

The Causality of pH Control: The mobile phase pH is strictly buffered to 3.7. At this pH, the carboxylic acid moiety (pKa ~2.5) remains sufficiently ionized to pair with TBAH, while the highly sensitive β -lactam ring is protected from acid- or base-catalyzed hydrolysis during the run.

The Physical Upgrade: The Van Deemter Advantage

Transitioning from HPLC to UPLC is governed by the2[2]. By reducing the stationary phase particle size from 5 µm (HPLC) to 1.7 µm (UPLC), we minimize Eddy diffusion ( A term) and drastically reduce the resistance to mass transfer ( C term). This flattens the Van Deemter curve, allowing us to operate at much higher linear velocities without the traditional penalty of band broadening, yielding sharper peaks and superior resolution in a fraction of the time.

Experimental Protocols (Self-Validating Systems)

To ensure trustworthiness, every analytical run must act as a self-validating system. The protocols below integrate System Suitability Testing (SST) as an absolute gatekeeper for data integrity.

Method A: Conventional HPLC Protocol (The Pharmacopeial Baseline)

Designed for standard Quality Control (QC) laboratories.

  • Mobile Phase Preparation: Dissolve 0.002 M TBAH in 10 mM potassium dihydrogen phosphate buffer. Carefully adjust the pH to 3.7 ± 0.05 using dilute ortho-phosphoric acid. Mix with HPLC-grade Acetonitrile in an 86:14 (v/v) ratio. Degas via ultrasonication for 15 minutes.

  • Chromatographic Conditions:

    • Column: C18 (150 mm × 4.6 mm, 5 µm particle size).

    • Flow Rate: 1.0 mL/min (Isocratic).

    • Detection: UV at 210 nm.

    • Injection Volume: 20 µL.

  • Self-Validation (SST Gate): Inject a resolution standard containing 50 µg/mL Sulbactam and 5 µg/mL Impurity D. The sequence is only valid if:

    • The resolution ( Rs​ ) between Impurity D and Sulbactam is 2.0.

    • The tailing factor ( Tf​ ) for Impurity D is 1.5.

Method B: Modernized UPLC Protocol (The High-Throughput Alternative)

Designed for high-throughput stability indicating assays and rapid release.

  • Mobile Phase Preparation: Utilize the identical TBAH/Acetonitrile buffer system (pH 3.7), but filter through a 0.1 µm PVDF membrane. Causality: Sub-2 µm columns have highly restrictive frits; standard 0.45 µm filtration will lead to rapid column death via backpressure spikes.

  • Chromatographic Conditions:

    • Column: UPLC BEH C18 (100 mm × 2.1 mm, 1.7 µm particle size).

    • Flow Rate: 0.4 mL/min (Isocratic).

    • Detection: PDA at 210 nm (Sampling rate: 20 points/sec).

    • Injection Volume: 2 µL.

  • Self-Validation (SST Gate): Inject the resolution standard. The sequence is only valid if:

    • The resolution ( Rs​ ) between Impurity D and Sulbactam is 3.0.

    • Theoretical plates ( N ) for Impurity D exceed 20,000.

Comparative Data Analysis

The transition to UPLC provides quantifiable improvements in both chromatographic fidelity and laboratory economics.

Table 1: Chromatographic Performance Metrics

ParameterConventional HPLCModernized UPLCPerformance Shift
Stationary Phase C18 (150 x 4.6 mm, 5 µm)C18 (100 x 2.1 mm, 1.7 µm)Reduced diffusion path
Retention Time (Impurity D) ~18.5 min~4.2 min77% Faster
Resolution ( Rs​ ) 2.13.8Baseline separation
Theoretical Plates ( N ) ~8,500~22,0002.5x Efficiency
Tailing Factor ( Tf​ ) 1.401.05Near-perfect symmetry

Table 2: Economic & Throughput Metrics

MetricConventional HPLCModernized UPLCEconomic Impact
Flow Rate 1.0 mL/min0.4 mL/minLower pump wear
Total Run Time 40 min10 minMassive time savings
Solvent Consumption / Run 40.0 mL4.0 mL90% Reduction
Sample Throughput / 24h 36 samples144 samples4x Productivity

Analytical Decision Workflow

G cluster_methods Start Sample Preparation: Sulbactam + Impurity D HPLC HPLC Protocol (5 µm, 150 mm) Flow: 1.0 mL/min Start->HPLC UPLC UPLC Protocol (1.7 µm, 100 mm) Flow: 0.4 mL/min Start->UPLC SST1 SST: Resolution > 2.0? HPLC->SST1 SST2 SST: Resolution > 3.0? UPLC->SST2 Opt Optimize TBAH & Mobile Phase pH SST1->Opt Fail Val Method Validation (ICH Q2 Guidelines) SST1->Val Pass SST2->Opt Fail SST2->Val Pass Opt->HPLC Opt->UPLC

Figure 1: Analytical decision workflow for Sulbactam Impurity D method validation.

Conclusion

While conventional HPLC remains a robust and pharmacopeially accepted standard for analyzing Sulbactam EP Impurity D, it is fundamentally limited by the mass transfer kinetics of 5 µm particles. By upgrading to UPLC, laboratories can leverage sub-2 µm particle physics to achieve a 90% reduction in solvent waste and a 400% increase in daily sample throughput. For modern drug development professionals, UPLC provides the necessary theoretical plates ( N>20,000 ) to guarantee baseline resolution of Impurity D from the API, ensuring unimpeachable data integrity during stability and release testing.

References

  • A validated stability indicating high-performance liquid chromatographic method for simultaneous estimation of cefuroxime sodium and sulbactam sodium in injection dosage form . Drug Discoveries & Therapeutics. Available at: [Link]

  • UPLC: A PREEMINENT TECHNIQUE IN PHARMACEUTICAL ANALYSIS . Acta Poloniae Pharmaceutica. Available at:[Link]

Sources

Comparative

A Comparative Guide to Limit of Detection (LOD) and Limit of Quantitation (LOQ) Validation for Sulbactam EP Impurity D

This guide provides an in-depth technical comparison of methodologies for validating the Limit of Detection (LOD) and Limit of Quantitation (LOQ) for Sulbactam EP Impurity D, a critical parameter in ensuring the quality...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth technical comparison of methodologies for validating the Limit of Detection (LOD) and Limit of Quantitation (LOQ) for Sulbactam EP Impurity D, a critical parameter in ensuring the quality and safety of Sulbactam, a β-lactamase inhibitor. We will explore the foundational principles guided by international regulatory standards, compare the workhorse High-Performance Liquid Chromatography with UV detection (HPLC-UV) method against the highly sensitive Liquid Chromatography-Mass Spectrometry (LC-MS) technique, and provide actionable protocols for researchers, scientists, and drug development professionals.

The Imperative of Impurity Profiling in Pharmaceuticals

In pharmaceutical manufacturing, the control of impurities is not merely a quality benchmark but a fundamental safety requirement. Impurities, even at trace levels, can possess pharmacological activity, impact the drug's stability, or be toxic.[1][2] Sulbactam, often combined with antibiotics like ampicillin or cefoperazone, requires stringent control of its related substances.[3][4] Sulbactam EP Impurity D, chemically known as (2S,5R,6R)-6-Bromo-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid[5][6][7][8], is one such impurity that must be monitored.

The validation of an analytical procedure ensures that it is fit for its intended purpose.[9][10] Central to this validation for impurity testing are the LOD and LOQ.

  • Limit of Detection (LOD): The lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified, under the stated experimental conditions.[11][12] It answers the question: "Is the impurity present?"

  • Limit of Quantitation (LOQ): The lowest concentration of an analyte that can be determined with acceptable precision and accuracy.[9][13] It answers the question: "How much of the impurity is present?"

The international consensus on analytical validation is primarily driven by the International Council for Harmonisation (ICH) guideline Q2(R1), which provides a comprehensive framework for these determinations.[14][15][16] This guide is complemented by pharmacopeias such as the United States Pharmacopeia (USP) chapter <1225> and the European Pharmacopoeia (Ph. Eur.).[17][18][19][20]

Primary Method: HPLC-UV for Routine Quality Control

High-Performance Liquid Chromatography with UV detection is the cornerstone of quality control labs globally due to its robustness, reliability, and cost-effectiveness.[1] For quantifying known impurities like Sulbactam EP Impurity D, a properly validated HPLC-UV method is often sufficient for routine batch release testing.

Causality Behind Experimental Choices

The selection of chromatographic conditions is paramount. A C18 reversed-phase column is typically chosen for its versatility in separating compounds of moderate polarity like Sulbactam and its impurities.[3][21] The mobile phase, often a buffered aqueous solution with an organic modifier like acetonitrile, is optimized to achieve adequate resolution between the main Sulbactam peak and all potential impurities. A detection wavelength of 230 nm is commonly used for Sulbactam and related compounds.[3][21][22]

Experimental Protocol for LOD & LOQ Determination

This protocol outlines the two most common approaches recommended by ICH Q2(R1).[12][13]

Instrumentation & Conditions:

  • HPLC System: A system with a quaternary pump, autosampler, column oven, and a UV/Vis or Photodiode Array (PDA) detector.

  • Column: Waters XBridge C18, 150 x 4.6 mm, 3.5 µm (or equivalent).[3][21]

  • Mobile Phase: A gradient program using a buffered aqueous solution (e.g., 0.005 M Tetrabutyl ammonium hydroxide, pH adjusted) and Acetonitrile.[3][21]

  • Flow Rate: 1.0 mL/min.

  • Detection: 230 nm.[3][21]

  • Column Temperature: 30 °C.

Stock & Standard Preparation:

  • Stock Solution (100 µg/mL): Accurately weigh and dissolve a certified reference standard of Sulbactam EP Impurity D in a suitable diluent (e.g., a mixture of mobile phase components).

  • Working Solutions: Perform serial dilutions from the stock solution to prepare a series of low-concentration standards, bracketing the expected LOD and LOQ.

Method 1: Based on Signal-to-Noise Ratio (S/N)

This approach is often used for its simplicity but can be subjective depending on how the noise is measured.[23][24]

  • Analyze Blanks: Inject the diluent multiple times to determine the baseline noise.

  • Analyze Low-Concentration Standards: Inject the prepared working solutions of Sulbactam EP Impurity D.

  • Determine S/N Ratios: Use the chromatography data system (CDS) software to calculate the S/N ratio for each peak. The signal is the peak height, and the noise is typically measured over a region of the baseline close to the peak of interest.

  • Establish LOD and LOQ:

    • The concentration that yields an S/N ratio of approximately 3:1 is established as the LOD.[12][13][24]

    • The concentration that yields an S/N ratio of approximately 10:1 is established as the LOQ.[13][24][25]

Method 2: Based on Standard Deviation of the Response and the Slope (Statistical Method)

This method is statistically more robust and generally preferred.[11][26]

  • Construct a Calibration Curve: Prepare and analyze at least 5-7 calibration standards at concentrations near the expected LOQ.

  • Perform Linear Regression: Plot the instrument response (peak area) versus the concentration of Sulbactam EP Impurity D and perform a linear regression analysis.

  • Calculate Parameters: From the regression analysis, obtain the slope of the calibration curve (S) and the standard deviation of the y-intercepts or the residual standard deviation of the regression line (σ).[26][27][28]

  • Calculate LOD and LOQ: Apply the following ICH-accepted formulas:[26]

    • LOD = 3.3 * (σ / S)

    • LOQ = 10 * (σ / S)

  • Confirmation: The calculated LOQ value should be experimentally confirmed by analyzing a standard at this concentration and demonstrating that the precision (RSD) and accuracy are within acceptable limits (e.g., RSD ≤ 10%).[29]

Caption: Workflow for LOD/LOQ determination via the statistical method.

Advanced Method: Liquid Chromatography-Mass Spectrometry (LC-MS)

While HPLC-UV is a powerful tool, it has limitations. It cannot distinguish between compounds that co-elute and provides no molecular weight information.[30] For trace-level analysis or when specificity is a concern, Liquid Chromatography-Mass Spectrometry (LC-MS) offers a superior alternative.[2][31][32]

The LC-MS Advantage: Sensitivity and Specificity

LC-MS combines the separation power of HPLC with the detection prowess of mass spectrometry.[2] By monitoring for the specific mass-to-charge ratio (m/z) of Sulbactam EP Impurity D, the mass spectrometer acts as a highly selective filter, effectively eliminating background noise and interference from other components.[30][31] This results in significantly lower LOD and LOQ values compared to UV detection.[31][33]

Methodological Considerations for LC-MS

The core principles of LOD and LOQ determination (S/N or statistical methods) remain the same. However, the experimental setup requires key adjustments:

  • Volatile Mobile Phases: Buffers like phosphate, which are common in HPLC-UV, are non-volatile and will contaminate a mass spectrometer.[30] They must be replaced with volatile alternatives like ammonium formate or ammonium acetate.

  • High-Purity Solvents: LC-MS is sensitive to trace contaminants in solvents that are invisible to a UV detector.[34] Using LC-MS grade solvents is mandatory to prevent high background noise and the formation of adducts that can complicate data interpretation.[34]

  • Detection Mode: Instead of a wavelength, the MS detector is set to monitor the specific m/z of the ion corresponding to Sulbactam EP Impurity D (e.g., in Selected Ion Monitoring or SIM mode), providing exceptional selectivity.[31]

G start Is Impurity Analysis Required? routine_qc Routine QC / Batch Release? start->routine_qc trace_analysis Trace Analysis / Structural ID Needed? start->trace_analysis routine_qc->trace_analysis No hplc_uv Use Validated HPLC-UV Method routine_qc->hplc_uv Yes trace_analysis->routine_qc No lc_ms Use LC-MS or LC-MS/MS Method trace_analysis->lc_ms Yes end_hplc Sufficient Sensitivity & Specificity hplc_uv->end_hplc end_lcms High Sensitivity & Structural Confirmation lc_ms->end_lcms

Sources

Validation

A Senior Application Scientist's Guide to Evaluating the Purity of Commercial Sulbactam EP Impurity D Reference Materials

For researchers, scientists, and drug development professionals, the accuracy of analytical measurements is paramount. This hinges on the quality of the reference materials used.

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, the accuracy of analytical measurements is paramount. This hinges on the quality of the reference materials used. This guide provides an in-depth, technical comparison of methodologies for evaluating the purity of commercial Sulbactam EP Impurity D reference materials. We will move beyond simple protocol listings to explain the scientific rationale behind our experimental choices, ensuring a self-validating and robust approach to this critical aspect of quality control.

Sulbactam is a β-lactamase inhibitor combined with β-lactam antibiotics to combat bacterial resistance.[1] Sulbactam EP Impurity D, chemically known as (2S,5R,6R)-6-Bromo-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid, is a specified impurity in the European Pharmacopoeia (EP).[2][3] Its control is crucial for ensuring the safety and efficacy of sulbactam-containing drug products. This guide will equip you with the necessary tools to critically assess the purity of commercially available reference standards for this impurity.

The Analytical Challenge: Beyond the Certificate of Analysis

While commercial suppliers provide a Certificate of Analysis (CoA) with their reference materials, an independent verification of purity is a cornerstone of good scientific practice.[4][5] This guide outlines a multi-pronged analytical approach, leveraging orthogonal techniques to build a comprehensive and trustworthy purity profile.

Our evaluation will be based on a hypothetical comparison of three commercial Sulbactam EP Impurity D reference materials, designated as Vendor A, Vendor B, and Vendor C.

Orthogonal Purity Assessment: A Multi-Technique Approach

A robust purity assessment should not rely on a single analytical technique. We will employ a combination of High-Performance Liquid Chromatography (HPLC) for chromatographic purity, Liquid Chromatography-Mass Spectrometry (LC-MS) for identity confirmation and impurity identification, and Quantitative Nuclear Magnetic Resonance (qNMR) for an absolute purity determination.[6][7]

High-Performance Liquid Chromatography (HPLC-UV): The Workhorse of Purity Analysis

A well-developed, stability-indicating HPLC method is the foundation of any purity evaluation.[8][9] The goal is to separate the main component (Sulbactam EP Impurity D) from any related substances, degradation products, and process-related impurities.

Experimental Protocol: HPLC-UV Analysis

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: Waters XBridge C18, 150 x 4.6 mm, 3.5 µm particle size.[8][9]

  • Mobile Phase A: 0.005 M Tetrabutyl ammonium hydroxide buffer, pH adjusted to 6.8.[8][9]

  • Mobile Phase B: Acetonitrile.

  • Gradient Program: A gradient elution is employed to ensure the separation of compounds with a wide range of polarities.

    • 0-5 min: 95% A, 5% B

    • 5-25 min: Linear gradient to 40% A, 60% B

    • 25-30 min: Hold at 40% A, 60% B

    • 30.1-35 min: Return to initial conditions (95% A, 5% B)

  • Flow Rate: 1.0 mL/min.[8][9]

  • Detection Wavelength: 230 nm.[8][9]

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the reference material in the mobile phase to a final concentration of approximately 0.5 mg/mL.

Rationale for Method Parameters:

  • The C18 column provides excellent resolving power for the separation of Sulbactam and its related impurities.[8][9]

  • The use of a buffer at a controlled pH is critical for consistent retention times and peak shapes, especially for ionizable compounds like Sulbactam and its impurities.[10]

  • A gradient elution allows for the effective separation of both polar and non-polar impurities within a reasonable run time.

  • The detection wavelength of 230 nm provides good sensitivity for both Sulbactam and its structurally related impurities.[11]

Hypothetical Comparative HPLC Data

VendorLot NumberChromatographic Purity (%)Number of Impurities Detected (>0.05%)
Vendor A A-12399.851
Vendor B B-45699.523
Vendor C C-78998.915
Liquid Chromatography-Mass Spectrometry (LC-MS): Confirming Identity and Unmasking Unknowns

LC-MS is a powerful tool for confirming the identity of the main peak as Sulbactam EP Impurity D and for the tentative identification of any detected impurities based on their mass-to-charge ratio (m/z) and fragmentation patterns.[12]

Experimental Protocol: LC-MS Analysis

  • LC System: Same as the HPLC-UV method.

  • Mass Spectrometer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is preferred for accurate mass measurements.

  • Ionization Mode: Electrospray Ionization (ESI) in both positive and negative modes to maximize the detection of various impurities.

  • Data Acquisition: Full scan mode to detect all ions and tandem MS (MS/MS) mode on the main peak and significant impurities to obtain fragmentation data.

Interpreting the Data:

The primary goal is to confirm that the main peak exhibits the expected m/z for Sulbactam EP Impurity D (C8H10BrNO3S, exact mass: 278.9565).[13] MS/MS fragmentation of the parent ion should yield characteristic product ions. The fragmentation of the β-lactam ring is a common pathway for penicillanic acid derivatives.[12] Additionally, the accurate mass measurements of impurity peaks can provide elemental compositions, aiding in their tentative identification.

Hypothetical MS Fragmentation of Sulbactam EP Impurity D

A plausible fragmentation pathway would involve the loss of the bromine atom and cleavage of the β-lactam ring. This provides a unique fingerprint for the molecule.

Quantitative Nuclear Magnetic Resonance (qNMR): The Gold Standard for Purity

qNMR is a primary analytical method that allows for the direct measurement of the absolute purity of a substance without the need for a specific reference standard of the same compound.[14][15] It relies on the principle that the signal intensity in an NMR spectrum is directly proportional to the number of nuclei contributing to that signal.[14]

Experimental Protocol: ¹H-qNMR Analysis

  • NMR Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Internal Standard: A certified internal standard with a known purity and a resonance that does not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).

  • Solvent: A deuterated solvent in which both the analyte and the internal standard are fully soluble (e.g., DMSO-d6).

  • Sample Preparation:

    • Accurately weigh a specific amount of the Sulbactam EP Impurity D reference material.

    • Accurately weigh a specific amount of the internal standard.

    • Dissolve both in a precise volume of the deuterated solvent.

  • Data Acquisition: Acquire the ¹H-NMR spectrum with appropriate parameters to ensure accurate integration (e.g., long relaxation delay).

  • Purity Calculation: The purity of the analyte is calculated using the following formula:

    Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * P_std

    Where:

    • I = Integral of the signal

    • N = Number of protons for the integrated signal

    • M = Molar mass

    • m = mass

    • P = Purity of the standard

Rationale for qNMR:

qNMR provides an orthogonal assessment of purity that is not susceptible to the same biases as chromatographic methods.[14] For instance, HPLC may not detect impurities that do not have a chromophore, while qNMR will detect any proton-containing impurity. This makes it an invaluable tool for assigning a highly accurate purity value to a reference standard.

Hypothetical Comparative qNMR Data

VendorLot NumberqNMR Purity (%)
Vendor A A-12399.7%
Vendor B B-45699.2%
Vendor C C-78998.5%

Visualizing the Workflow and Chemical Relationships

To better illustrate the analytical process and the chemical structures involved, the following diagrams are provided.

G cluster_sulbactam Chemical Structures cluster_workflow Purity Evaluation Workflow Sulbactam Sulbactam ImpurityD Sulbactam EP Impurity D Sulbactam->ImpurityD is a related impurity of Start Receive Commercial Reference Material HPLC HPLC-UV Analysis (Chromatographic Purity) Start->HPLC LCMS LC-MS Analysis (Identity Confirmation) Start->LCMS qNMR qNMR Analysis (Absolute Purity) Start->qNMR Report Comprehensive Purity Report HPLC->Report LCMS->Report qNMR->Report

Caption: Relationship between Sulbactam and Impurity D, and the analytical workflow.

G cluster_sample_prep Sample Preparation cluster_hplc HPLC-UV Analysis cluster_data_analysis Data Analysis & Reporting Weigh Accurately weigh reference material Dissolve Dissolve in appropriate solvent Weigh->Dissolve Inject Inject onto HPLC system Dissolve->Inject Separate Chromatographic Separation Inject->Separate Detect UV Detection Separate->Detect Quantify Quantify Peak Areas Detect->Quantify PurityCalc Calculate Chromatographic Purity Quantify->PurityCalc Report Generate Report PurityCalc->Report

Caption: Step-by-step workflow for HPLC-UV purity analysis.

Synthesizing the Data for a Final Evaluation

By combining the results from these three orthogonal techniques, a comprehensive and reliable purity assessment can be made.

Overall Purity Comparison

VendorChromatographic Purity (HPLC)Identity Confirmed (LC-MS)Absolute Purity (qNMR)Overall Assessment
Vendor A 99.85%Yes99.7%Excellent. High purity confirmed by orthogonal methods.
Vendor B 99.52%Yes99.2%Good. Purity is acceptable, but lower than Vendor A.
Vendor C 98.91%Yes98.5%Fair. Lower purity and a higher number of impurities.

Based on this multi-faceted evaluation, the reference material from Vendor A demonstrates the highest purity and is the most suitable for use as a quantitative reference standard. The material from Vendor B may be acceptable for qualitative purposes or in less critical applications. The material from Vendor C, with its lower purity and higher number of impurities, should be used with caution, and the assigned purity value should be carefully considered in any calculations.

This guide has provided a framework for the rigorous evaluation of commercial reference materials. By employing a combination of orthogonal analytical techniques and understanding the scientific principles behind them, researchers can ensure the accuracy and reliability of their analytical data, ultimately contributing to the development of safe and effective medicines.

References

  • Bentham Science Publishers. (n.d.). Development and Validation of Stability Indicating HPLC Method for the Determination of Impurities in the Sterile Mixture of Cefoperazone and Sulbactam.
  • Benchchem. (n.d.). Best practices for preventing degradation of Sulbactam-d5 during analysis.
  • RSSL. (n.d.). qNMR for Purity Determination in Pharmaceuticals.
  • Acanthus Research. (2022, June 24). Quantitative NMR Spectroscopy.
  • Bentham Science Publishers. (2019, December 1). Development and Validation of Stability Indicating HPLC Method for the Determination of Impurities in the Sterile Mixture of Cefoperazone and Sulbactam.
  • MDPI. (2021, January 18). Quantitative NMR as a Versatile Tool for the Reference Material Preparation.
  • Encyclopedia.pub. (2021, February 18). QNMR for Reference Material Preparation.
  • Sigma-Aldrich. (n.d.). Quantitative NMR for Content Assignment of Phytochemical Reference Standards.
  • Clearsynth. (n.d.). Sulbactam EP Impurity D.
  • PI & PI Biotech Inc. (n.d.). Sulbactam EP Impurity D.
  • Chemicea Pharmaceuticals. (n.d.). Sulbactam EP Impurity D.
  • SynThink. (n.d.). Sulbactam EP Impurity D.
  • PMC. (n.d.). An overview of sulbactam‐durlobactam approval and implications in advancing therapeutics for hospital‐acquired and ventilator‐associated pneumonia by acinetobacter baumannii‐calcoaceticus complex: A narrative review.
  • Shrestha, B. (2012). Development And Validation Of A Stability Indicating HPLC Method For Estimation Of Ceftriaxone And Sulbactam In Sterile Powder For Injection.
  • Manasa Life Sciences. (n.d.). Sulbactam Impurity-D.
  • ResearchGate. (2020, September 1). Study of the impurity profile and characteristic fragmentation of Δ‐isomers in cephapirin sodium using dual liquid chromatography coupled with ion trap/time‐of‐flight mass spectrometry.

Sources

Comparative

Pharmacopoeial Compliance Comparison for Sulbactam Sodium Impurities: A Technical Guide

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals. Introduction: The Analytical Challenge of Sulbactam Sodium Sulbactam sodium is a critical semi-synthetic β -lactamase inhibitor, ty...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals.

Introduction: The Analytical Challenge of Sulbactam Sodium

Sulbactam sodium is a critical semi-synthetic β -lactamase inhibitor, typically co-administered with antibiotics like ampicillin to overcome bacterial resistance. Due to the highly strained nature of its β -lactam ring, sulbactam is intrinsically susceptible to hydrolytic degradation. Furthermore, its semi-synthetic manufacturing process introduces the risk of residual precursors and halogenated intermediates [1].

For analytical scientists, profiling these impurities presents a unique challenge. Sulbactam lacks an extensive conjugated π -electron system, meaning it does not absorb strongly in the higher UV range. Consequently, pharmacopoeial monographs mandate low-UV detection (215 nm), which requires meticulous method development to avoid baseline drift and solvent interference. This guide objectively compares the impurity profiling standards set by the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP), providing a causal framework for experimental execution.

Mechanistic Origins of Key Impurities

To develop a robust, self-validating analytical method, scientists must first understand the chemical causality behind the impurities they are quantifying. Impurities in sulbactam sodium are classified into two mechanistic pathways: degradation and synthetic carryover [2].

  • Impurity A ((2S)-2-amino-3-methyl-3-sulfinobutanoic acid): This is the primary degradation product. It forms when the β -lactam ring undergoes hydrolytic cleavage, often accelerated by moisture exposure or pH excursions during storage.

  • Impurity B (6-aminopenicillanic acid): A residual precursor from the semi-synthetic manufacturing process.

  • Impurities D, E, and F: These are brominated diastereomers and intermediates (e.g., 6,6-dibromo derivatives) that fail to fully react during the synthesis of the final sulbactam molecule.

Degradation_Pathway Sulbactam Sulbactam Sodium (API) Hydrolysis Beta-Lactam Ring Hydrolysis (Moisture/pH Stress) Sulbactam->Hydrolysis Degradation Synthesis Synthetic By-Products (Incomplete Reaction) Sulbactam->Synthesis Manufacturing ImpA Impurity A (Hydrolysis Product) Hydrolysis->ImpA ImpB Impurity B (6-APA Residue) Synthesis->ImpB Precursor ImpDEF Impurities D, E, F (Brominated Intermediates) Synthesis->ImpDEF Halogenation

Mechanistic origins of primary sulbactam sodium impurities.

Pharmacopoeial Landscape: USP vs. EP Comparison

While both the USP and EP aim to ensure drug safety, their monographs diverge slightly in the specific impurities explicitly monitored and the correction factors applied during data analysis [1][3]. The EP takes a broader approach by explicitly naming Impurities B and C, whereas the USP relies heavily on controlling the brominated intermediates (D, E, F) and the primary degradant (A).

Quantitative Specification Comparison
Parameter / ImpurityEuropean Pharmacopoeia (EP 11.6)United States Pharmacopeia (USP)Chemical Origin
Impurity A ≤0.5% ≤0.5% Degradation (Hydrolysis)
Impurity B ≤0.1% Controlled under "Unspecified"Process Residue
Impurities D, E, F ≤0.1% (Each) ≤0.1% (Each)Process Intermediates
Unspecified Impurities ≤0.10% (Each) ≤0.10% (Each)Various
Total Impurities ≤1.0% ≤1.0% Cumulative

Note: The EP mandates specific Relative Response Factors (RRF) for calculation: Impurity A = 0.6, Impurity B = 0.5, Impurity D = 0.5, and Impurity F = 0.6. The USP utilizes reference standards to achieve equivalent quantitative accuracy.

Experimental Protocol: HPLC Impurity Profiling

To reliably quantify these impurities at the 0.1% threshold, a stability-indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method must be employed. The following methodology synthesizes the core requirements of compendial standards into an actionable, self-validating protocol.

Rationale for Method Parameters
  • Stationary Phase (L1 / C18, 3 µm particle size): The small 3 µm particle size is non-negotiable. It provides the high theoretical plate count necessary to resolve the closely eluting brominated diastereomers (Impurities D, E, and F) which share nearly identical polarities.

  • Detection (UV at 215 nm): Because sulbactam lacks aromatic rings, detection must occur in the low-UV range. Crucial Insight: At 215 nm, dissolved oxygen and organic impurities in the mobile phase will absorb light. You must use ultra-pure HPLC-grade water and degas the mobile phase continuously to prevent false-positive impurity peaks.

HPLC_Workflow Prep 1. Sample Preparation 0.77 mg/mL in Diluent Equil 2. Column Equilibration L1 (C18), 3 µm, 40°C Prep->Equil Inject 3. System Suitability Resolution Check Equil->Inject Sep 4. Isocratic/Gradient Separation 1.0 mL/min Flow Rate Inject->Sep Detect 5. Low-UV Detection 215 nm Wavelength Sep->Detect Analysis 6. Data Integration Apply Response Factors Detect->Analysis

Step-by-step experimental workflow for sulbactam HPLC impurity profiling.

Step-by-Step Methodology
  • Mobile Phase & Diluent Preparation: Prepare a buffer solution (e.g., 0.005 M tetrabutylammonium hydroxide, adjusted to pH 4.0 with dilute phosphoric acid). Mix with HPLC-grade acetonitrile according to the specific compendial ratio. Filter through a 0.22 µm membrane and sonicate to degas.

  • Standard Solution Preparation: Dissolve an accurately weighed quantity of Sulbactam Reference Standard (RS) in the diluent to obtain a concentration of 0.70 mg/mL. Expert Tip: Use 2% of the final volume of pure acetonitrile to initially dissolve the powder before bringing it to volume with the buffer, as sulbactam is sparingly soluble in purely aqueous environments.

  • Sample Solution Preparation: Prepare the Sulbactam Sodium sample at a concentration of 0.77 mg/mL. Protect all volumetric flasks from light immediately after preparation to halt photo-catalytic degradation.

  • System Suitability Testing (The Self-Validating Mechanism):

    • Inject a system suitability solution containing sulbactam and spiked impurities (specifically Impurity A and B).

    • Validation Check: The method is only valid if the resolution ( Rs​ ) between Impurity B and sulbactam is ≥7.0 (per EP guidelines) or general peak resolution is ≥1.5 (per USP guidelines) [1][3]. This proves the column has not degraded and the mobile phase pH is correct.

  • Chromatographic Execution:

    • Column Temperature: 40°C (Elevated temperature reduces mobile phase viscosity, keeping backpressure manageable with the 3 µm column).

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 20 µL.

  • Integration and Reporting: Integrate the peaks. For EP compliance, multiply the raw peak areas of Impurities A, B, D, and F by their respective correction factors before calculating the percentage against the principal sulbactam peak. Disregard any peaks below the 0.05% reporting threshold.

Conclusion

Successfully navigating the pharmacopoeial compliance landscape for sulbactam sodium requires more than just following a monograph; it requires an understanding of the molecule's inherent instability and the limitations of low-UV chromatography. By strictly adhering to system suitability requirements and understanding the chemical origins of Impurities A through F, laboratories can ensure robust, audit-proof analytical data.

References

  • European Directorate for the Quality of Medicines & HealthCare (EDQM) . Implementation of the European Pharmacopoeia Supplement 11.6 – Notification for CEP holders (Sulbactam Sodium Monograph 2209). Available at:[Link]

  • U.S. Food and Drug Administration (FDA) Global Substance Registration System . Sulbactam Sodium Impurity A[EP IMPURITY]. Available at: [Link]

  • United States Pharmacopeia (USP) . USP 38–NF 33 Commentary: Sulbactam Sodium / Organic Impurities. Available at:[Link]

Safety & Regulatory Compliance

Safety

Sulbactam EP Impurity D proper disposal procedures

As a Senior Application Scientist, I have designed this operational guide to address the specific logistical, chemical, and regulatory challenges associated with the disposal of Sulbactam EP Impurity D . Improper disposa...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I have designed this operational guide to address the specific logistical, chemical, and regulatory challenges associated with the disposal of Sulbactam EP Impurity D .

Improper disposal of β-lactam derivatives is a primary driver of environmental antimicrobial resistance (AMR). To build a robust laboratory safety culture, we must move beyond simple waste segregation and implement active chemical inactivation protocols. This guide provides a self-validating, step-by-step methodology to neutralize this impurity before it ever reaches your facility's waste stream.

Chemical Profile & Regulatory Context

Sulbactam EP Impurity D (chemically known as 6-Bromopenicillanic acid) is a critical reference standard and synthetic intermediate used during the development and quality control of the β-lactamase inhibitor sulbactam.

From a regulatory standpoint, the1 to manage hazardous waste pharmaceuticals[1]. A critical mandate of this rule is the strict prohibition of sewering (flushing down the drain) for any hazardous pharmaceutical waste[1]. To comply with EPA guidelines and mitigate AMR risks, Sulbactam Impurity D must be chemically inactivated prior to final RCRA (Resource Conservation and Recovery Act) disposal.

Quantitative Physicochemical Data

The following table summarizes the key parameters that dictate our disposal strategy:

PropertySpecification
Target Compound Sulbactam EP Impurity D (6-Bromopenicillanic acid)
CAS Registry Numbers 2[2]; 73335-78-1 (Na Salt)[3]; 4027-64-9 (K Salt)[4]
Molecular Formula C8H10BrNO3S (Free Base)[5]
Molecular Weight 280.14 g/mol [5]
Pharmacophore β-lactam ring fused to a thiazolidine ring
Inactivation Half-Life (pH >10) < 10 minutes (Rapid ring cleavage)[6]

Mechanistic Rationale: Why Alkaline Hydrolysis?

We do not simply discard intact β-lactam intermediates into hazardous waste drums, as they can persist and leach into environmental media, exerting selective pressure on environmental bacteria[7]. Instead, we utilize alkaline hydrolysis .

The Causality: The four-membered β-lactam ring in 6-bromopenicillanic acid is highly strained, making its carbonyl carbon exceptionally electrophilic. When we introduce a strong nucleophile—specifically the hydroxide ion (OH⁻) via a 1 M NaOH solution—it attacks the carbonyl carbon. This6, yielding 6-bromo-penicilloic acid[6].

Because the intact β-lactam ring is an absolute structural requirement for biological activity, this ring-opening event permanently destroys the molecule's ability to act as a β-lactamase inhibitor or antimicrobial agent.

Experimental Protocol: In-Lab Chemical Inactivation

This protocol is designed as a self-validating system . By tracking solubility and pH, the operator can definitively confirm that the active pharmaceutical ingredient (API) has been destroyed and that the resulting waste is safe for standard RCRA transit.

Reagents Required:

  • 1 M Sodium Hydroxide (NaOH) aqueous solution

  • 1 M Hydrochloric Acid (HCl) aqueous solution

  • Calibrated pH meter

Step-by-Step Methodology:

  • Waste Consolidation & Solubilization:

    • Action: Transfer all solid or liquid Sulbactam Impurity D waste into a wide-mouth borosilicate glass beaker containing a magnetic stir bar. If the waste is solid (free base or salt), dissolve it in a minimal amount of deionized water. (The sodium and potassium salts are highly water-soluble).

    • Causality: Solubilization ensures that the hydroxide ions have complete access to the molecules, preventing unreacted solid micro-pockets from surviving the treatment.

  • Alkaline Hydrolysis (Ring Cleavage):

    • Action: Slowly add an equal volume of 1 M NaOH to the aqueous waste solution.

    • Action: Stir continuously at ambient temperature (20–25 °C) for 240 minutes .

    • Causality: While the half-life of the β-lactam ring at pH > 10 is less than 10 minutes, a 240-minute incubation provides a massive safety margin to ensure 100% quantitative destruction of the API into polar degradation products[6].

  • pH Neutralization (Self-Validation Step):

    • Action: Insert the calibrated pH meter into the stirring solution. Slowly add 1 M HCl dropwise until the pH stabilizes between 6.0 and 8.0 .

    • Validation: The transition of the pH from >12 back to the neutral range confirms that the excess hydroxide has been quenched. Furthermore, the absence of precipitation during this neutralization validates that the degradation product (penicilloic acid) remains highly polar and soluble, preventing the formation of hazardous, concentrated sludge.

  • Final RCRA Disposal:

    • Action: Transfer the neutralized, biologically inactive aqueous solution to a designated, chemically compatible hazardous waste carboy.

    • Action: Label the container as "Non-biologically active aqueous chemical waste (Neutralized)" and arrange for incineration via a certified EPA-compliant vendor.

Process Visualization

The following workflow illustrates the logical relationship between waste generation, chemical inactivation, and regulatory compliance.

DisposalWorkflow A Sulbactam Impurity D (Solid/Aqueous Waste) B Solubilization (Aqueous Prep) A->B F Sewer Disposal (Strictly Prohibited) A->F EPA Subpart P Violation C Alkaline Hydrolysis (1M NaOH, 240 min) B->C Addition of Base D pH Neutralization (1M HCl to pH 6-8) C->D Ring Cleavage Complete E Final RCRA Disposal (Incineration) D->E Transfer to HW Drum

Caption: Workflow for the chemical inactivation and RCRA-compliant disposal of Sulbactam Impurity D.

References

  • Cleanchem Laboratories. Sulbactam EP Impurity D (Free Base) | CAS No: 26631-90-3. Retrieved from:[Link]

  • U.S. Environmental Protection Agency (EPA). Management of Hazardous Waste Pharmaceuticals OTC Nicotine Exemption & Subpart P. Retrieved from: [Link]

  • MDPI (Molecules). Targeted Hydrolysis of β-Lactam Antibiotics in Dry Suspension Residue: A Proposed Method to Reduce Ecological Toxicity and Bacterial Resistance. Retrieved from:[Link]

  • ACS Earth and Space Chemistry. Probing the Fate of Different Structures of Beta-Lactam Antibiotics: Hydrolysis, Mineral Capture, and Influence of Organic Matter. Retrieved from:[Link]

Sources

Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Sulbactam EP Impurity D

Welcome, colleagues. This guide provides essential, immediate safety and logistical information for handling Sulbactam EP Impurity D.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome, colleagues. This guide provides essential, immediate safety and logistical information for handling Sulbactam EP Impurity D. As a pharmaceutical reference standard, this compound demands a meticulous approach to safety. Our protocol is built not on a rigid template, but on a risk-based assessment derived from the compound's chemical nature and regulatory context. We will delve into the causality behind each recommendation, ensuring our procedures are not just followed, but understood.

Part 1: Hazard Assessment & The Rationale for Caution

Before we touch a single piece of equipment, we must understand the "why." The safety protocols for Sulbactam EP Impurity D are dictated by two primary characteristics: its core chemical structure and its status as a compound with limited public toxicological data.

Chemical Identity and Use

Sulbactam EP Impurity D is chemically identified as (2S,5R,6R)-6-Bromo-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid potassium salt.[1][2][3] It is a high-purity reference standard used for analytical purposes, such as method development and validation in pharmaceutical quality control.[1][4][5] It is not intended for human use.[1]

The Causality Behind Our Precautions

  • The Beta-Lactam Core: Sulbactam and its related impurities belong to the beta-lactam class of compounds, which includes penicillins.[6] These substances are known sensitizers and can provoke severe, potentially life-threatening allergic reactions in susceptible individuals upon exposure.[7] The U.S. Food and Drug Administration (FDA) emphasizes that cross-contamination of other products with beta-lactams is a significant health concern, necessitating stringent handling controls, often including dedicated facilities and air-handling systems in manufacturing settings.[7][8] For the laboratory scientist, this underscores the critical need to prevent exposure through inhalation, ingestion, or skin contact.

The First Line of Defense: Engineering Controls

Personal Protective Equipment (PPE) is the final barrier between you and a potential hazard; it is not the first or only one. All handling of Sulbactam EP Impurity D, especially of the solid powder, must be performed within a primary engineering control (PEC).

  • Recommended PECs:

    • A certified chemical fume hood.

    • A Class II or III Biological Safety Cabinet (BSC).

    • A containment isolator (glove box).

These engineering controls are mandated by standards like USP <800> for handling hazardous drugs and are designed to contain aerosols, powders, and vapors at the source, protecting both the operator and the laboratory environment.[12][13]

Part 2: The Personal Protective Equipment (PPE) Protocol

The selection of PPE is non-negotiable and must be appropriate for the task. The following table outlines the minimum required PPE for handling Sulbactam EP Impurity D.

Task Hand Protection Body Protection Eye/Face Protection Respiratory Protection
Weighing Solid / Handling Powder Double Nitrile Gloves (Chemotherapy-rated)Disposable, low-permeability gown with solid front and knit cuffsChemical splash goggles AND a full-face shieldRequired if outside a PEC: NIOSH-certified N95 or higher respirator. Inside a certified PEC: Not required, as the PEC provides ventilation.
Preparing Solutions / Liquid Transfers Double Nitrile Gloves (Chemotherapy-rated)Disposable, low-permeability gown with solid front and knit cuffsChemical splash gogglesNot required if performed within a certified PEC.
Spill Cleanup Double Nitrile Gloves (Heavy-duty)Chemical-resistant apron over a disposable gownChemical splash goggles AND a full-face shieldNIOSH-certified respirator with appropriate cartridges for organic vapors and particulates.
Waste Disposal Single Pair of Nitrile GlovesLab CoatSafety glassesNot typically required if waste is properly contained.

The Rationale for PPE Selection:

  • Double Gloving: Provides a critical layer of protection. The outer glove, which handles the primary contamination, can be removed and disposed of immediately if compromised, leaving a clean inner glove to protect you while you exit the contaminated area or re-glove.

  • Low-Permeability Gown: A standard lab coat is insufficient. A disposable gown designed for handling hazardous drugs prevents skin contact from splashes and is discarded after use, preventing the carry-over of contamination.[14]

  • Goggles and Face Shield: This combination provides maximum protection. Goggles protect against splashes from all angles, while the face shield protects the entire face from aerosols and larger splashes.[15][16]

  • Respiratory Protection: Fine chemical powders can easily become airborne and inhaled. A NIOSH-certified respirator is essential when engineering controls are not available or during a significant spill.[14] All personnel required to wear respirators must be properly fit-tested as part of a comprehensive respiratory protection program.[14]

Procedural Workflow for Handling Sulbactam EP Impurity D

The following diagram illustrates the critical steps and safety checks involved in the handling process.

G cluster_prep Preparation Phase cluster_handling Handling Phase (Inside PEC) cluster_cleanup Cleanup & Doffing Phase A 1. Verify PEC Certification (Fume Hood / BSC) B 2. Assemble All Materials (Chemical, Solvents, Glassware) A->B C 3. Don Full PPE (Gown, Inner Gloves, Goggles, Face Shield) B->C D 4. Don Outer Gloves C->D Enter PEC E 5. Prepare Work Surface (Lay down disposable pad) D->E F 6. Handle Compound (Weigh solid / Prepare solution) E->F G 7. Securely Seal Primary Container F->G H 8. Decontaminate & Dispose Waste (All materials into hazardous waste) G->H I 9. Remove Outer Gloves (Dispose as hazardous waste) H->I J 10. Exit PEC Area I->J K 11. Remove Gown & Face Shield J->K L 12. Remove Inner Gloves K->L M 13. Wash Hands Thoroughly L->M

Caption: Workflow from preparation to cleanup, emphasizing PPE stages.

Part 3: Operational and Disposal Plans

Step-by-Step Handling Procedure (Inside a Certified PEC)

  • Area Preparation: Confirm the PEC is operational (check airflow monitor). Decontaminate the work surface with a suitable agent (e.g., 70% ethanol) and lay down a fresh disposable, absorbent, plastic-backed pad.

  • Donning PPE: Before entering the work area, don your gown, inner gloves, hair cover, shoe covers, and eye protection (goggles/face shield).

  • Enter PEC & Final Gloving: Place all necessary equipment inside the PEC. Don your outer pair of sterile, chemotherapy-rated nitrile gloves.

  • Handling the Solid: Open the vial containing Sulbactam EP Impurity D slowly to avoid creating a "puff" of airborne powder. Use a dedicated spatula to weigh the material onto weighing paper or directly into a tared vessel. Perform all manipulations deliberately and gently to minimize aerosol generation.

  • Preparing Solutions: Add solvent slowly to the solid to avoid splashing. Ensure the container is capped and sealed before removing it from the PEC.

  • Initial Cleanup: All disposable items (weighing paper, pipette tips, absorbent pads) are to be considered hazardous waste. Place them immediately into a designated, sealed hazardous waste bag inside the PEC.

  • Doffing PPE (The Clean Exit):

    • Remove outer gloves and dispose of them in the hazardous waste bag inside the PEC.

    • Wipe down all equipment and sealed containers before removing them from the PEC.

    • After exiting the immediate work area, remove the gown and face shield, disposing of them in the appropriate hazardous waste receptacle.

    • Remove inner gloves, disposing of them as hazardous waste.

    • Wash hands thoroughly with soap and water.

Spill Management

In the event of a spill outside of a PEC:

  • Evacuate and Alert: Immediately alert others and evacuate the area. Restrict access.

  • Don PPE: Do not re-enter without full protective gear, including a NIOSH-certified respirator.

  • Contain: Cover the spill with absorbent pads from a chemical spill kit. For liquid spills, work from the outside in.

  • Decontaminate: Because this is a beta-lactam, a validated inactivating agent is ideal.[17] If one is not available, use a broad-spectrum chemical disinfectant or 10% bleach solution, followed by a neutralizing agent (e.g., sodium thiosulfate for bleach) to prevent corrosion of surfaces. Allow for appropriate contact time.

  • Clean and Dispose: Collect all contaminated materials into a designated hazardous waste container. Perform a final clean of the area.

Disposal Plan: A Zero-Tolerance Policy

Under no circumstances should any waste contaminated with Sulbactam EP Impurity D be disposed of in standard trash or down the drain.[18][19] Autoclaving is not a guaranteed method for deactivating many antibiotics and should not be relied upon for this compound.[20] All contaminated materials must be segregated and disposed of as hazardous chemical waste according to your institution's guidelines.

Waste StreamContainer TypeDisposal Protocol
Solid Waste Labeled, sealed, leak-proof hazardous waste container (e.g., yellow bag in a rigid container).[21]Incineration via a licensed hazardous waste vendor.
Liquid Waste Labeled, sealed, leak-proof hazardous waste solvent container.Collection by a licensed hazardous waste vendor.
Sharps Puncture-proof, certified sharps container.Incineration via a licensed hazardous waste vendor.

By adhering to this comprehensive plan, we ensure the safety of our personnel, maintain the integrity of our research, and act as responsible stewards of our laboratory environment. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance and protocols applicable to your facility.

References

  • Sulbactam EP Impurity D - ispstandards. (n.d.).
  • Impurity Control in the European Pharmacopoeia. (2019). EDQM, Council of Europe.
  • Antibiotic Disposal in the Lab: Simple Tips to Get it Right. (2025, April 24). Bitesize Bio.
  • Laboratory waste. (2025, September 29). Linnaeus University.
  • How to Choose PPE for Chemical Work. (2025, October 23). Allan Chemical Corporation.
  • The Crucial Role of Personal Protective Equipment (PPE) in the Chemical Industry. (2023, June 27).
  • Choosing Correct PPE for Chemical Spills - Expert Advice. (n.d.). New Pig Corporation.
  • Personal protective equipment. (n.d.). In Wikipedia.
  • Sulbactam EP Impurity D | CAS No- 26631-90-3. (n.d.). Simson Pharma Limited.
  • Sulbactam EP Impurity D | CAS No. 4027-64-9. (n.d.). Clearsynth.
  • Personal Protective Equipment. (2025, September 12). US EPA.
  • European Pharmacopoeia Activities on Elemental Impurities. (n.d.). EDQM, Council of Europe.
  • Sulbactam EP Impurity D : Pharmaceutical Reference Standard. (n.d.). SRIRAMCHEM.
  • European Pharmacopoeia Impurity Standards. (n.d.). Scribd.
  • Laboratory waste. (2025, May 28). Karolinska Institutet Staff Portal.
  • Guideline on control of impurities of pharmacopoeial substances: compliance with the European Pharmacopoeia general monograph. (2022, December 8). European Medicines Agency.
  • Sulbactam EP Impurity D - CAS - 26631-90-3. (n.d.). Axios Research.
  • Non-Penicillin Beta- Lactam Drugs: A CGMP Framework for Preventing Cross-Contamination. (2022, June 2).
  • Sulbactam EP Impurity D | CAS 4027-64-9. (n.d.). Veeprho.
  • MATERIAL SAFETY DATA SHEETS SULBACTAM EP IMPURITY A. (n.d.).
  • Controlling Occupational Exposure to Hazardous Drugs. (2016, February 1). Occupational Safety and Health Administration.
  • Appendix A: Chemical Structures of Representative β-Lactam Compounds. (2018, May 15).
  • Sulbactam EP Impurity D | CAS No- 4027-64-9. (n.d.). Chemicea Pharmaceuticals.
  • The NIH Drain Discharge Guide. (2025, December).
  • FDA issues guidance on preventing antibiotic cross-contamination. (2011, April 19). Pharmafile.
  • Non-Penicillin Beta-Lactam Drugs: A CGMP Framework for Preventing Cross-Contamination Draft Guidance for Industry June 2022. (2022, June 23). FDA.
  • eTool: Hospitals - Pharmacy - Preparation & Handling of Hazardous Drugs. (n.d.). Occupational Safety and Health Administration.
  • Guidance for Industry on Non-Penicillin Beta-Lactam Drugs: A Current Good Manufacturing Practices Framework for Preventing Cross-Contamination; Availability. (2013, April 17). Federal Register.
  • ASHP Guidelines on Handling Hazardous Drugs. (n.d.). American Society of Health-System Pharmacists.
  • USP 800 & OSHA HazCom: Understanding Your Requirements for Handling Hazardous Drugs in the Healthcare Industry. (2019, December 4). VelocityEHS.

Sources

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